3-Phenyl-5-trifluoromethylbenzoic acid
Description
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJYLZDGQAZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673511 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214343-03-9 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Structural Elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid, a compound of interest in medicinal chemistry and drug development. Given its unique substitution pattern, a rigorous and systematic analytical strategy is paramount for unambiguous structural confirmation. This document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to serve as a robust framework for researchers and scientists in the pharmaceutical and chemical industries.
The trifluoromethyl group is a key structural motif in many pharmaceutical compounds, enhancing pharmacokinetic and pharmacodynamic properties.[1] The presence of this group, along with a phenyl substituent on a benzoic acid scaffold, suggests potential applications as an intermediate in the synthesis of pharmacologically active molecules, such as substance P (neurokinin-1) receptor antagonists.[2][3]
Predicted Physicochemical Properties and Spectroscopic Overview
A preliminary in-silico analysis of the target molecule, 3-Phenyl-5-trifluoromethylbenzoic acid, provides a foundation for the subsequent experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₉F₃O₂ |
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | 3-Phenyl-5-(trifluoromethyl)benzoic acid |
The elucidation strategy will leverage the distinct spectroscopic signatures of the three key functional groups: the benzoic acid moiety, the trifluoromethyl group, and the disubstituted phenyl ring.
Experimental Workflow for Structural Confirmation
The following workflow ensures a logical and efficient progression from initial characterization to final structural verification.
Caption: A comprehensive workflow for the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry serves as the initial checkpoint for verifying the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol
-
Instrumentation : High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is preferable for the acidic proton of the carboxylic acid, which will readily deprotonate to form [M-H]⁻.
-
Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500.
Expected Data and Interpretation
The primary ion expected in the negative ion mode ESI mass spectrum would be the deprotonated molecule, [M-H]⁻.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M-H]⁻ | 281.0482 | ~281.048 | Deprotonated parent molecule |
The high-resolution mass measurement will provide the elemental composition, which should be consistent with C₁₄H₈F₃O₂⁻. Fragmentation patterns (MS/MS) can further corroborate the structure. For instance, the loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for benzoic acids.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in the molecule.
Experimental Protocol
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.
-
Technique : Attenuated Total Reflectance (ATR) is a suitable method for solid or liquid samples, requiring minimal sample preparation.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within 3-Phenyl-5-trifluoromethylbenzoic acid.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 1350-1150 | C-F stretch | Trifluoromethyl group |
| 1600-1450 | C=C stretch | Aromatic rings |
| 900-670 | C-H bend | Aromatic substitution |
The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid moiety. The strong C-F stretching bands confirm the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Experimental Protocol
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Experiments : Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) spectra.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | singlet (broad) | 1H | -COOH |
| ~8.4 | singlet | 1H | H-2 |
| ~8.3 | singlet | 1H | H-6 |
| ~7.9 | singlet | 1H | H-4 |
| 7.6-7.4 | multiplet | 5H | Phenyl-H |
The chemical shifts are estimations based on the analysis of similar compounds and are subject to solvent effects.[5]
¹³C NMR: Defining the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~140 | C-3 |
| ~135 | C-1' |
| ~132 (q) | -CF₃ |
| ~131 | C-1 |
| ~130 | Phenyl-C |
| ~129 | Phenyl-C |
| ~128 | Phenyl-C |
| ~127 | C-4 |
| ~126 | C-2 |
| ~125 | C-6 |
| ~124 | C-5 |
The quartet splitting of the -CF₃ carbon is due to coupling with the three fluorine atoms.
¹⁹F NMR: Confirming the Trifluoromethyl Group
The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethyl group.
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 | singlet | -CF₃ |
A single peak in the ¹⁹F NMR spectrum confirms the presence of a single type of trifluoromethyl group.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.
Caption: Key 2D NMR (HMBC and HSQC) correlations for 3-Phenyl-5-trifluoromethylbenzoic acid.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of NMR experiments provides an irrefutable pathway to the structural elucidation of 3-Phenyl-5-trifluoromethylbenzoic acid. The data obtained from these techniques, when integrated, will confirm the molecular formula, identify all constituent functional groups, and map the precise connectivity of the atoms, leading to a complete and validated structural assignment. This rigorous analytical approach is essential for advancing the development of novel chemical entities in the pharmaceutical and allied industries.
References
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PubChem. 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Al-Blewi, F. F., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5129. [Link]
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An In-depth Technical Guide to 3-Phenyl-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-Phenyl-5-(trifluoromethyl)benzoic acid (CAS No. 1214343-03-9), a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. While detailed public data on this specific molecule is emerging, this document synthesizes foundational chemical principles and data from closely related analogs to present a robust guide for researchers, chemists, and drug development professionals. The guide details a highly plausible synthetic route via the Suzuki-Miyaura cross-coupling reaction, outlines expected physicochemical properties, and explores potential applications, particularly in the realm of pharmaceutical development. The inclusion of the trifluoromethyl and phenyl moieties suggests a compound designed for enhanced metabolic stability, lipophilicity, and target-binding interactions.
Introduction and Strategic Importance
3-Phenyl-5-(trifluoromethyl)benzoic acid is a unique molecular scaffold that combines three key pharmacophoric elements: a carboxylic acid group, a trifluoromethyl (-CF3) group, and a biaryl structure. Each of these components imparts distinct properties that are highly sought after in the design of modern therapeutics and functional materials.
-
The Biaryl Motif: Biaryl structures are privileged scaffolds found in numerous approved drugs and biologically active compounds.[1] They provide a rigid, well-defined three-dimensional structure that can effectively orient other functional groups for optimal interaction with biological targets such as enzymes and receptors.[1]
-
The Trifluoromethyl Group: The -CF3 group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites prone to oxidative degradation.[2][3] This often leads to improved pharmacokinetic profiles, such as a longer half-life in the body. Furthermore, the -CF3 group can modulate the acidity of nearby functional groups and improve binding affinity to protein targets.[2][3]
-
The Carboxylic Acid Functionality: The carboxylic acid group serves as a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It also provides a site for further chemical modification, allowing for the synthesis of esters, amides, and other derivatives to fine-tune a compound's properties.
Given the limited publicly available data for 3-Phenyl-5-(trifluoromethyl)benzoic acid, this guide will leverage established chemical principles and data from well-characterized analogs, such as 3-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, to provide a scientifically grounded resource.
Physicochemical and Spectroscopic Properties
While experimental data for 3-Phenyl-5-(trifluoromethyl)benzoic acid is not widely published, its properties can be reliably estimated based on its structure and comparison with analogous compounds. The introduction of a phenyl group in place of a hydrogen atom or a second trifluoromethyl group is expected to increase the molecular weight, melting point, and lipophilicity.
Table 1: Physicochemical Properties of 3-Phenyl-5-(trifluoromethyl)benzoic Acid and Related Analogs
| Property | 3-Phenyl-5-(trifluoromethyl)benzoic Acid (Estimated) | 3-(Trifluoromethyl)benzoic Acid[4][5][6][7] | 3,5-Bis(trifluoromethyl)benzoic Acid[8][9][10][11] |
| CAS Number | 1214343-03-9 | 454-92-2 | 725-89-3 |
| Molecular Formula | C₁₄H₉F₃O₂ | C₈H₅F₃O₂ | C₉H₄F₆O₂ |
| Molecular Weight | 266.22 g/mol | 190.12 g/mol | 258.12 g/mol |
| Melting Point | > 150 °C | 104-106 °C | 142-145 °C |
| Boiling Point | > 300 °C | 238.5 °C @ 775 mmHg | 223.9 °C (Predicted) |
| pKa | ~3.5 | 3.77 (Predicted) | 3.34 (Predicted) |
| LogP | > 3.5 | 2.40 | > 3.0 |
| Appearance | White to off-white solid | White to light yellow crystalline powder | White to off-white solid |
Note: Properties for 3-Phenyl-5-(trifluoromethyl)benzoic acid are estimations based on its structure and data from analogous compounds.
Spectroscopic Characterization: The characterization of 3-Phenyl-5-(trifluoromethyl)benzoic acid would rely on standard analytical techniques.[12][13][14]
-
NMR Spectroscopy: ¹H NMR would show distinct signals for the protons on the two aromatic rings. ¹³C NMR would show the characteristic signal for the carboxylic acid carbon and signals for the aromatic carbons, with splitting patterns indicative of fluorine coupling from the -CF3 group. ¹⁹F NMR would show a singlet for the -CF3 group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.
-
FTIR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands for the C-F bonds of the trifluoromethyl group, would be present.
Synthesis and Reaction Mechanisms
The most logical and industrially scalable approach to synthesize 3-Phenyl-5-(trifluoromethyl)benzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][15][16] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds.[1][17]
The key starting materials for this synthesis would be 3-Bromo-5-(trifluoromethyl)benzoic acid and phenylboronic acid .
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the proposed workflow for the synthesis of 3-Phenyl-5-(trifluoromethyl)benzoic acid.
Caption: Proposed workflow for the synthesis of 3-Phenyl-5-(trifluoromethyl)benzoic acid.
Detailed Experimental Protocol (Self-Validating System)
This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions involving similar substrates.[18][19]
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive flow of inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water or toluene/ethanol/water).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Phenyl-5-(trifluoromethyl)benzoic acid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR, mass spectrometry, and FTIR, as described in Section 2.
-
Applications in Drug Discovery and Materials Science
The unique structural features of 3-Phenyl-5-(trifluoromethyl)benzoic acid make it a highly attractive building block for the development of novel compounds with potential therapeutic and material applications.
Medicinal Chemistry and Drug Development
-
Enzyme Inhibitors and Receptor Modulators: The rigid biaryl scaffold can position the carboxylic acid and trifluoromethyl groups to interact with specific residues in the active site of an enzyme or the binding pocket of a receptor. Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern drug design.[3][20]
-
Improved Pharmacokinetics: The presence of the -CF3 group is known to enhance metabolic stability, which can lead to a longer duration of action and potentially reduced dosing frequency for a drug candidate.[2]
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of derivatives. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) of a new class of compounds. Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[21]
Materials Science
-
Liquid Crystals: Biaryl compounds are a core component of many liquid crystal materials. The rigid rod-like structure of 3-Phenyl-5-(trifluoromethyl)benzoic acid could be exploited in the design of new liquid crystalline materials with specific properties.
-
Functional Polymers: The carboxylic acid functionality allows this molecule to be incorporated into polymer chains as a monomer, potentially imparting enhanced thermal stability and specific optical properties due to the fluorinated and aromatic nature of the compound.
Conclusion
3-Phenyl-5-(trifluoromethyl)benzoic acid is a promising, albeit currently under-documented, chemical entity with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a robust, plausible synthetic route based on the well-established Suzuki-Miyaura cross-coupling reaction. By leveraging knowledge from closely related and well-characterized analogs, researchers and drug development professionals can confidently incorporate this valuable building block into their synthetic and discovery programs. As research progresses, the full scope of applications for this strategically designed molecule will undoubtedly continue to expand.
References
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PubChem. 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]
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PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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ACS Publications. 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. [Link]
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Orchid Chemical Supplies. Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Cheméo. Chemical Properties of 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2). [Link]
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ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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University College London. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]
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Bureau International des Poids et Mesures. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]
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The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
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National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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ResearchGate. Examples of biaryl structure applications. [Link]
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Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Phenyl-5-trifluoromethylbenzoic Acid
Introduction: The Structural Significance of 3-Phenyl-5-trifluoromethylbenzoic Acid
3-Phenyl-5-trifluoromethylbenzoic acid possesses a unique molecular architecture, combining a biphenyl scaffold with a trifluoromethyl group and a carboxylic acid moiety. This combination of functionalities imparts specific electronic and steric properties that are crucial for its potential applications. The phenyl substituent introduces an extended π-system, influencing the molecule's aromaticity and potential for π-stacking interactions. The trifluoromethyl group, a strong electron-withdrawing group, significantly modulates the electronic environment of the benzoic acid ring, impacting its acidity and reactivity. The carboxylic acid group provides a site for hydrogen bonding and salt formation, critical for its biological activity and material properties.
Accurate spectroscopic characterization is paramount to confirming the identity, purity, and structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms, while IR spectroscopy identifies the key functional groups present in the molecule.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of direct experimental spectra for 3-Phenyl-5-trifluoromethylbenzoic acid, the following predictions are based on the analysis of structurally related compounds, including 3-(trifluoromethyl)benzoic acid and benzoic acid.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the phenyl and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenyl-5-trifluoromethylbenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Aromatic H (position 2) | ~8.4 | Singlet (or narrow triplet) | This proton is ortho to the carboxylic acid and meta to the trifluoromethyl group, leading to significant deshielding. |
| Aromatic H (position 4) | ~8.3 | Singlet (or narrow triplet) | Positioned between two electron-withdrawing groups (meta to both), this proton will be deshielded. |
| Aromatic H (position 6) | ~7.9 | Singlet (or narrow triplet) | This proton is ortho to the trifluoromethyl group and meta to the carboxylic acid, resulting in deshielding. |
| Phenyl Ring Protons | 7.4 - 7.6 | Multiplet | The protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |
Causality of Chemical Shifts: The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group leads to a general downfield shift for the protons on the substituted benzoic acid ring compared to benzene (7.34 ppm). The precise positions are dictated by the additive effects of these substituents.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Phenyl-5-trifluoromethylbenzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~168 | The carbonyl carbon is significantly deshielded due to the attached oxygen atoms. |
| C1 (ipso-COOH) | ~132 | The carbon attached to the carboxylic acid group. |
| C3 (ipso-Phenyl) | ~142 | The carbon attached to the phenyl group will be downfield due to the aromatic substituent. |
| C5 (ipso-CF₃) | ~131 (quartet) | This carbon is attached to the trifluoromethyl group and will be split into a quartet due to coupling with the three fluorine atoms. |
| CF₃ | ~123 (quartet) | The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant. |
| Aromatic CHs (Substituted Ring) | 125 - 135 | The remaining aromatic carbons of the substituted ring will appear in this region. |
| Phenyl Ring Carbons | 127 - 140 | The carbons of the unsubstituted phenyl ring will have chemical shifts typical for a monosubstituted benzene ring. |
Expert Insight: The quartet splitting pattern for the C5 and CF₃ carbons is a definitive indicator of the trifluoromethyl group's presence and position. The magnitude of the ¹JCF coupling constant is typically large, in the range of 270-280 Hz.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shift for 3-Phenyl-5-trifluoromethylbenzoic acid
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CF₃ | ~ -63 | The chemical shift of a trifluoromethyl group on an aromatic ring is typically found in this region, referenced to CFCl₃.[1] |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups in 3-Phenyl-5-trifluoromethylbenzoic acid.
Table 4: Predicted Key IR Absorption Frequencies for 3-Phenyl-5-trifluoromethylbenzoic acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | The characteristic broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Typical for C-H bonds in an aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the aromatic ring slightly lowers the frequency. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | These bands are characteristic of the aromatic rings. |
| C-F Stretch (Trifluoromethyl) | 1350 - 1100 | Strong | The C-F stretching vibrations of the CF₃ group typically appear as multiple strong bands in this region. |
| O-H Bend (Carboxylic Acid) | ~920 | Medium, Broad | This out-of-plane bend is another characteristic feature of a carboxylic acid dimer. |
Trustworthiness of Assignments: The combination of a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group. The presence of strong absorptions in the 1350-1100 cm⁻¹ region would strongly support the presence of the trifluoromethyl group.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra for 3-Phenyl-5-trifluoromethylbenzoic acid.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Materials:
-
3-Phenyl-5-trifluoromethylbenzoic acid sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C)
-
Trichlorofluoromethane (CFCl₃) or another suitable fluorine reference standard.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small drop of TMS to the solution.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands).
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F.
-
Set the spectral width to an appropriate range (e.g., -50 to -70 ppm).
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and ¹³C, and the reference standard for ¹⁹F.
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
Materials:
-
3-Phenyl-5-trifluoromethylbenzoic acid sample (a small amount, ~1-2 mg)
-
Spatula
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, predictive overview of the NMR and IR spectroscopic data for 3-Phenyl-5-trifluoromethylbenzoic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the interpretation of its spectral features. The detailed experimental protocols offer a clear path for researchers to obtain high-quality data. This guide serves as a valuable resource for anyone working with this compound, enabling confident structural verification and purity assessment, which are critical steps in drug discovery and materials science research.
References
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
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BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Bureau International des Poids et Mesures. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
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ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
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NIST. 3,5-Bis(trifluoromethyl)benzoic acid. National Institute of Standards and Technology. [Link]
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UCL Discovery. Speciation of substituted benzoic acids in solution. University College London. [Link]
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ResearchGate. Speciation of Substituted Benzoic Acids in Solution. [Link]
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. [Link]
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Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]
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ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
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-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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A Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
Senior Application Scientist Note: Initial searches for the specified compound, "3-Phenyl-5-trifluoromethylbenzoic acid," did not yield sufficient data in authoritative chemical databases. However, extensive information was available for the structurally significant and commercially relevant compound, 3,5-Bis(trifluoromethyl)benzoic acid . This guide will focus on this latter compound, which is of high interest to researchers and drug development professionals due to its role as a key building block in medicinal chemistry.
Core Compound Identification and Physicochemical Properties
3,5-Bis(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of two trifluoromethyl (-CF₃) groups on the phenyl ring significantly influences its chemical properties and reactivity. The -CF₃ group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton and impacts the molecule's lipophilicity and metabolic stability—properties that are highly relevant in drug design.[1]
The strategic placement of trifluoromethyl groups on a phenyl ring is known to enhance both the pharmacodynamic and pharmacokinetic profiles of resulting drug candidates.[1] This makes 3,5-bis(trifluoromethyl)benzoic acid a valuable intermediate in the synthesis of advanced organic compounds, particularly for pharmaceuticals and agrochemicals.[2]
Key Physicochemical Data
The fundamental properties of 3,5-Bis(trifluoromethyl)benzoic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄F₆O₂ | [3] |
| Molecular Weight | 258.12 g/mol | [3] |
| CAS Number | 725-89-3 | [3] |
| Appearance | White to off-white solid/crystal powder | [4] |
| Melting Point | 142-143 °C | [4] |
| Boiling Point | 223.9 ± 40.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | [4] |
| pKa | 3.34 ± 0.10 (Predicted) | [4] |
Synthesis Protocol: Grignard Carboxylation
A robust and scalable method for synthesizing 3,5-bis(trifluoromethyl)benzoic acid is through the carboxylation of a Grignard reagent. This process is highly efficient and utilizes readily available starting materials.[5][6] The key starting material is 3,5-bis(trifluoromethyl)bromobenzene.
Rationale for Experimental Design
The synthesis relies on the formation of an organomagnesium halide (Grignard reagent) from 3,5-bis(trifluoromethyl)bromobenzene. This reagent creates a highly nucleophilic carbon atom on the aromatic ring, which can then attack the electrophilic carbon of carbon dioxide (CO₂). The subsequent acidic workup protonates the resulting carboxylate salt to yield the final benzoic acid derivative. Controlling the temperature during the CO₂ addition is critical; performing this step at temperatures below 0°C (preferably below -20°C) has been shown to significantly improve reaction yields.[5]
Step-by-Step Experimental Protocol
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for initiation, if necessary)
-
Carbon Dioxide (dry gas or dry ice)
-
Hydrochloric Acid (HCl), 2N solution
-
Acetonitrile
-
pH 6 buffer solution
Procedure:
-
Grignard Reagent Formation:
-
Prepare a slurry of magnesium turnings in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the magnesium slurry to a gentle reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF.[6]
-
To initiate the reaction, add a small portion (~5 mL for a 100 mmol scale) of the bromide solution to the refluxing magnesium slurry.[6] An exotherm and visual changes (e.g., bubbling, color change to dark brown) indicate initiation.
-
Expert Insight: If the reaction does not initiate, a crystal of iodine can be added to activate the magnesium surface.
-
Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.[5]
-
After the addition is complete, continue to heat at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Carboxylation:
-
Cool the reaction mixture to below -20°C in a suitable cooling bath (e.g., dry ice/acetone).
-
Bubble dry CO₂ gas through the cooled Grignard solution or, alternatively, pour the Grignard solution slowly onto an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature slowly.
-
-
Workup and Purification:
-
Quench the reaction mixture by carefully adding 2N HCl solution until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.
-
The product can be further purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: Grignard carboxylation workflow for synthesizing 3,5-bis(trifluoromethyl)benzoic acid.
Applications in Drug Development and Medicinal Chemistry
3,5-Bis(trifluoromethyl)benzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for synthesizing more complex molecules with pharmacological activity.[5][6]
Its primary utility is in the development of substance P (neurokinin-1, NK₁) receptor antagonists .[5] These antagonists are a class of compounds investigated for treating a range of conditions, including:
-
Emesis (nausea and vomiting), particularly chemotherapy-induced
-
Psychiatric disorders, such as depression and anxiety
-
Inflammatory diseases[5]
The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore in many NK₁ antagonists. Its properties contribute to high binding affinity and favorable in-vivo characteristics. The synthesis of these complex drugs often involves coupling the 3,5-bis(trifluoromethyl)benzoic acid with other molecular scaffolds.
References
-
National Institute of Standards and Technology. (n.d.). 3-Trifluoromethylbenzoic acid, phenyl ester. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Fluoro-5-trifluoromethylbenzoic acid, 3,5-dimethylphenyl ester. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
-
Al-Masum, M., & Al-Taisan, K. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5173. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Versatility of 3-Trifluoromethylbenzoic Acid in Chemical Synthesis. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. PubChem. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid. PubChem. Retrieved January 25, 2026, from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
Sources
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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Unlocking Therapeutic Potential: A Guide to the Molecular Targets of Benzoic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The benzoic acid scaffold represents a cornerstone in medicinal chemistry, lauded for its structural simplicity, synthetic versatility, and privileged presence in numerous clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the key molecular targets and mechanisms through which benzoic acid derivatives exert their therapeutic effects across a spectrum of diseases. We will dissect the causality behind their anticancer, neuroprotective, and antimicrobial activities, moving beyond a mere listing of compounds to a functional understanding of their interactions with critical biological pathways. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed protocols, quantitative data, and pathway visualizations to inform and accelerate future investigations.
The Benzoic Acid Scaffold: A Privileged Structure in Drug Discovery
Benzoic acid is a simple aromatic carboxylic acid found naturally in various plants, where it functions as a key intermediate in the biosynthesis of secondary metabolites.[3][4] Its derivatives have long been exploited for their therapeutic properties, from the well-known antimicrobial effects used in food preservation to their role as active pharmaceutical ingredients.[4][5] The true power of the benzoic acid moiety lies in its capacity for chemical modification. The benzene ring and the carboxylic acid group provide multiple points for functionalization, allowing medicinal chemists to fine-tune the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to achieve desired interactions with specific biological targets.[2] This inherent adaptability has led to the development of a vast library of derivatives with a wide range of pharmacological activities.
Therapeutic Targets in Oncology
Benzoic acid derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and metastasis.[6][7] Their mechanisms of action are diverse, ranging from direct enzyme inhibition to the modulation of critical signaling pathways.
Enzyme Inhibition: A Primary Anticancer Mechanism
Many benzoic acid derivatives function by directly inhibiting enzymes that are crucial for cancer cell growth and survival.
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleotides and is a well-established target for chemotherapy. Derivatives such as Aminopterin and Methotrexate mimic the structure of folic acid to competitively inhibit DHFR, thereby disrupting DNA synthesis and halting cell proliferation.[1][6]
-
Protein Kinase CK2: A serine/threonine kinase that is often overexpressed in cancer, CK2 promotes cell growth and suppresses apoptosis. Silmitasertib, a benzoic acid derivative, acts as an ATP-competitive inhibitor of CK2's catalytic subunits.[6]
-
Histone Deacetylases (HDACs): HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Naturally occurring benzoic acid derivatives, particularly dihydroxybenzoic acid (DHBA), have been identified as promising HDAC inhibitors, inducing cancer cell apoptosis.[7][8]
-
Carbonic Anhydrases (CAs): Certain CA isozymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Benzofuran-based carboxylic acids have shown potent CA inhibitory activity and antiproliferative effects against breast cancer.[7]
Modulation of Nuclear Receptors and Signaling Pathways
Beyond direct enzyme inhibition, these derivatives can modulate complex cellular signaling networks.
-
Retinoic Acid Receptors (RARs): Tamibarotene, a synthetic retinobenzoic acid, selectively binds to RARs and is used in the treatment of acute promyelocytic leukemia by inhibiting uncontrolled cell growth.[6] Similarly, AM580 acts as an RARα-selective agonist, reducing tumor cell proliferation in non-small cell lung cancer.[1][6]
-
DNA Alkylation: Tallimustine, a benzoic mustard distamycin A derivative, exhibits a unique mechanism. Unlike typical alkylating agents that target guanine, Tallimustine alkylates adenine N-3 in specific DNA sequences, leading to cytotoxicity in various human tumors.[6]
-
p38 MAPK Pathway: Gallic acid, a trihydroxylated benzoic acid, has been shown to induce G1 phase arrest and apoptosis in triple-negative breast cancer cells through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling axis.[7]
The diagram below illustrates the convergence of these targets in cancer cell signaling.
Caption: Key anticancer targets of benzoic acid derivatives in the nucleus and cytoplasm.
Data Summary: Anticancer Activity of Benzoic Acid Derivatives
| Compound/Class | Target(s) | Cancer Type | Reported Potency (IC₅₀/Kᵢ) |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Various leukemias, carcinomas | Varies by cell line (nM range) |
| Silmitasertib | Protein Kinase CK2 | Cholangiocarcinoma | ATP-competitive inhibitor |
| Tamibarotene | Retinoic Acid Receptor (RAR) | Acute Promyelocytic Leukemia | Selective agonist |
| Gallic Acid | p38 MAPK, HDACs | Breast, Cervical Cancer | Induces apoptosis |
| Dihydroxybenzoic acid | Histone Deacetylases (HDACs) | Various | Potent inhibitor |
Neuroprotective Targets in Neurodegenerative Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and memory loss.[9][10] The multifactorial nature of AD necessitates multi-target therapeutic strategies, an area where benzoic acid derivatives show significant promise.[10][11]
Dual Inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs)
The cholinergic hypothesis of AD links cognitive deficits to a decline in the neurotransmitter acetylcholine (ACh).[10] AChE inhibitors prevent the breakdown of ACh, boosting cholinergic signaling. Concurrently, certain human carbonic anhydrase (hCA) isoforms are upregulated in AD, contributing to pH dysregulation.[10] Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as potent multi-target inhibitors. For instance, derivative 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) demonstrated potent inhibition against AChE with a Kᵢ value of 13.62 ± 0.21 nM, while other derivatives in the same series showed strong inhibition of hCA I and hCA II.[9]
NMDAR Modulation via D-amino Acid Oxidase (DAAO) Inhibition
Optimal N-methyl-D-aspartate receptor (NMDAR) activation is critical for synaptic plasticity and memory.[12] One strategy to enhance NMDAR activity is to increase the levels of its co-agonist, D-serine. Sodium benzoate is a known inhibitor of D-amino acid oxidase (DAAO), the enzyme responsible for degrading D-serine. By inhibiting DAAO, sodium benzoate can increase D-serine levels, thereby enhancing NMDAR-mediated neurotransmission, which may be beneficial in the early stages of dementia.[12]
Caption: Neuroprotective mechanisms of benzoic acid derivatives in the synapse.
Data Summary: Neuroprotective Activity of Benzoic Acid Derivatives
| Compound/Class | Target(s) | Disease Model | Reported Potency (Kᵢ) |
| Tetrahydroisoquinolynyl-benzoic acid (6f) | Acetylcholinesterase (AChE) | Alzheimer's Disease | 13.62 ± 0.21 nM |
| Tetrahydroisoquinolynyl-benzoic acid (6e) | Carbonic Anhydrase II (hCA II) | Alzheimer's Disease | 18.78 ± 0.09 nM |
| Sodium Benzoate | D-amino acid oxidase (DAAO) | Dementia, Mild AD | DAAO inhibitor |
Antimicrobial and Antifungal Targets
Benzoic acid and its derivatives are widely recognized for their broad-spectrum antimicrobial activity.[5] Their efficacy stems from their ability to disrupt fundamental microbial processes.
Disruption of Intracellular pH and Membrane Integrity
The primary antimicrobial mechanism of benzoic acid involves its passive diffusion across the microbial cell membrane in its un-dissociated, lipophilic form.[4][13] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and an anion.[13] This leads to the acidification of the cytoplasm, which inhibits glycolysis and other essential metabolic processes, ultimately arresting growth or causing cell death.[3][4]
Inhibition of Fungal-Specific Pathways
In fungi, particularly pathogenic yeasts like Candida albicans, benzoic acid derivatives can target more specific pathways.
-
Ergosterol Synthesis: Azole antifungals, a major class of drugs, function by inhibiting 14-alpha-sterol demethylase, an enzyme critical for ergosterol biosynthesis.[14] Some novel 2-aminobenzoic acid derivatives have been shown to downregulate the expression of the ERG11 gene, which codes for this enzyme, suggesting a similar mechanism of action.[15]
-
Biofilm Formation: Biofilms represent a major challenge in treating fungal infections. Certain 2-aminobenzoic acid derivatives have demonstrated the ability to inhibit C. albicans biofilm formation by downregulating key genes involved in adhesion and hyphal growth, such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3).[15]
Prodrug Strategy Against Mycobacterium tuberculosis
The unique lipid-rich cell wall of Mycobacterium tuberculosis (MTB) makes it a challenging target. A promising strategy involves using ester derivatives of benzoic acid as prodrugs.[16] These more lipophilic esters can more easily penetrate the mycobacterial cell wall. Once inside, they are hydrolyzed by MTB's abundant native esterase and lipase enzymes, releasing the active benzoic acid to exert its antimicrobial effect locally.[16]
Key Experimental Protocols for Target Validation
To ensure scientific rigor, the validation of therapeutic targets requires robust and reproducible experimental methodologies. Below are foundational protocols for assessing the activity of benzoic acid derivatives.
Experimental Workflow: From Screening to Validation
Caption: A generalized workflow for identifying and validating therapeutic leads.
Protocol: In Vitro Cytotoxicity (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., H-157, BHK-21) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the benzoic acid derivatives to the wells. Include a positive control (e.g., Vincristine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant. Gently wash the cells with PBS. Add 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein, and thus to the cell number.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity and its inhibition.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Inhibitor Addition: Add 20 µL of the benzoic acid derivative solution at various concentrations. For the control, add 20 µL of buffer.
-
Enzyme Addition: Add 20 µL of the AChE solution to all wells. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.
-
Readout: Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change (yellow) is proportional to AChE activity.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ or Kᵢ value for the inhibitor.
Conclusion and Future Perspectives
The benzoic acid scaffold is a remarkably versatile platform for the development of targeted therapeutics. This guide has illuminated its potential across oncology, neurodegeneration, and infectious diseases by detailing its interactions with a diverse array of molecular targets, including enzymes, nuclear receptors, and critical signaling pathways. The future of benzoic acid derivatives in medicine will likely focus on the design of multi-target agents, such as dual HDAC and kinase inhibitors for cancer, or compounds that simultaneously address multiple pathological aspects of Alzheimer's disease. Furthermore, the application of prodrug strategies, particularly in challenging areas like tuberculosis, holds immense potential. As our understanding of disease biology deepens, the rational design and synthesis of novel benzoic acid derivatives will undoubtedly continue to yield promising new drug candidates for the most pressing medical challenges.
References
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
International Journal of Creative Research Thoughts. (2024, August). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
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Cureus. (2024, October 7). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
-
ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
National Institutes of Health. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
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PubMed. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]
-
National Institutes of Health. (2021, June 19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]
-
National Institutes of Health. (2017, May 16). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). [Link]
-
MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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Frontiers. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. [Link]
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Wikipedia. Antifungal. [Link]
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Patsnap Synapse. (2024, June 14). What is Benzoic Acid used for?. [Link]
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Methodological & Application
Synthesis Protocol for 3-Phenyl-5-trifluoromethylbenzoic Acid: An Application Note for Advanced Organic Synthesis
Introduction
3-Phenyl-5-trifluoromethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique trifluoromethylphenyl moiety imparts desirable physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target proteins. This application note provides a comprehensive and detailed protocol for the synthesis of 3-Phenyl-5-trifluoromethylbenzoic acid, designed for researchers, scientists, and drug development professionals. The described methodology is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring a thorough understanding and successful execution of the synthesis.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis of 3-Phenyl-5-trifluoromethylbenzoic acid is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-(trifluoromethyl)benzoic acid and phenylboronic acid. This powerful reaction forms a new carbon-carbon bond between the two aromatic rings. The catalytic cycle, a fundamental concept in organometallic chemistry, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromo-5-(trifluoromethyl)benzoic acid) to form a Pd(II) intermediate.
-
Transmetalation: The phenyl group from the phenylboronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The desired biaryl product, 3-Phenyl-5-trifluoromethylbenzoic acid, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of catalyst, ligand, base, and solvent system is critical for the efficiency and success of the reaction.
Experimental Workflow
The overall experimental workflow for the synthesis of 3-Phenyl-5-trifluoromethylbenzoic acid is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of 3-Phenyl-5-trifluoromethylbenzoic acid.
Detailed Synthesis Protocol
This protocol details the Suzuki-Miyaura coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with phenylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 | 269.01 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ (Palladium(II) acetate) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| K₂CO₃ (Potassium carbonate) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Condenser (if using conventional heating)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup or recrystallization apparatus
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or microwave reaction vial, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of a mixed solvent system often enhances the solubility of the reagents and the base.
-
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 135 °C for 40 minutes.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the product is in its acidic form and preferentially partitions into the organic layer.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the pure product. The purification of similar benzoic acids has been achieved by dissolving the crude product in an aqueous sodium hydroxide solution, washing with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.[3]
-
Expected Results
-
Appearance: White to off-white solid.
-
Yield: Typical yields for Suzuki-Miyaura couplings of aryl bromides are in the range of 70-95%, depending on the specific conditions and purity of the starting materials.
-
Melting Point: The melting point is expected to be in a similar range to related compounds such as 3-(trifluoromethyl)benzoic acid (104-106 °C)[4][5] and 3,5-bis(trifluoromethyl)benzoic acid (142 °C).
-
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.3-8.0 (m, 3H, Ar-H), ~7.8-7.5 (m, 5H, Ar-H), ~13.5 (s, 1H, COOH). The aromatic protons of the trifluoromethyl-substituted ring are expected to appear at a lower field due to the electron-withdrawing nature of the CF₃ group.
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166 (C=O), ~140-120 (Ar-C), ~124 (q, J ≈ 272 Hz, CF₃). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Causality and Experimental Choices
-
Catalyst and Ligand Selection: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The SPhos ligand is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition step, leading to a more efficient catalytic cycle.
-
Base: The base, in this case, potassium carbonate, plays a crucial role in the transmetalation step. It activates the boronic acid, making the phenyl group more nucleophilic and facilitating its transfer to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. The organic solvent solubilizes the organic reactants and the catalyst complex, while water helps to dissolve the inorganic base. Degassing the solvents is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of argon or nitrogen is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Poor quality base | Use a freshly opened or properly stored base. | |
| Formation of side products (e.g., homocoupling) | Incorrect stoichiometry or reaction conditions | Ensure the correct stoichiometry of reactants. Optimize the reaction temperature and time. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. The acid-base extraction work-up described in the purification section can be highly effective.[3] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Phenyl-5-trifluoromethylbenzoic acid using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles and carefully following the experimental procedure, researchers can confidently synthesize this valuable compound for their research and development needs. The provided insights into the rationale behind the experimental choices and troubleshooting guide will further aid in achieving high yields and purity.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.
-
PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
Application Notes & Protocols: Strategic Use of 3-Phenyl-5-trifluoromethylbenzoic acid in the Synthesis of Advanced EGFR Inhibitors
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Phenyl-5-trifluoromethylbenzoic acid in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into the structural significance of this moiety, its role in establishing high-affinity binding to the EGFR kinase domain, and provide a detailed, field-proven protocol for its incorporation into a quinazoline-based inhibitor scaffold via amide bond formation. This guide emphasizes the causality behind experimental choices, offers insights into reaction optimization, and presents a robust framework for producing and characterizing advanced EGFR inhibitor candidates.
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding with its cognate ligands, such as epidermal growth factor (EGF), EGFR dimerizes, stimulating its intracellular kinase activity.[3][4] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[3][5][6]
Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[4][7][8] This makes EGFR a prime therapeutic target. Small-molecule EGFR tyrosine kinase inhibitors (TKIs) function by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and downstream signaling necessary for tumor growth.[7][9][10]
The quinazoline scaffold is a "privileged" structure in the design of EGFR TKIs, found in approved drugs like Gefitinib and Erlotinib.[11][12] The efficacy of these inhibitors is critically dependent on the substituents decorating this core. The 3-Phenyl-5-trifluoromethylbenzoic acid moiety has emerged as a key building block for creating a potent pharmacophore that enhances binding affinity and overall drug-like properties.
Structural and Mechanistic Significance
The 3-Phenyl-5-trifluoromethylbenzoyl group, when incorporated as an amide substituent on an aniline moiety linked to the quinazoline core, plays a multi-faceted role:
-
Hydrophobic Interactions: The phenyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding energy.[13]
-
Enhanced Metabolic Stability: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its inclusion often enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilicity can improve cell permeability.
-
Modulation of Electronic Properties: The -CF3 group influences the electronic distribution of the entire molecule, which can fine-tune the binding interactions with key residues in the EGFR kinase domain.[14]
This guide will focus on the practical synthesis of a model EGFR inhibitor incorporating this key fragment.
EGFR Signaling Pathway and Inhibition
To understand the context of the synthesis, it is crucial to visualize the biological pathway being targeted. The inhibitor synthesized using the following protocols is designed to block the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation cascade.
Figure 1: Simplified EGFR signaling pathway. The synthesized inhibitor competitively binds to the intracellular kinase domain, blocking ATP and preventing downstream activation of pro-survival pathways.
Synthetic Workflow Overview
The synthesis of a target EGFR inhibitor is conceptually straightforward, revolving around a pivotal amide bond formation. The overall strategy involves coupling the commercially available or pre-synthesized 3-Phenyl-5-trifluoromethylbenzoic acid with a suitable amino-quinazoline core.
Figure 2: General workflow for the synthesis of an EGFR inhibitor via HATU-mediated amide coupling.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol details the synthesis of a model inhibitor, N-(4-(quinazolin-4-ylamino)phenyl)-3-phenyl-5-(trifluoromethyl)benzamide , via a robust and high-yielding amide coupling reaction.[15] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is deliberate; it is highly efficient, operates under mild conditions, and is particularly effective for coupling with potentially electron-deficient anilines.[16][17][18]
Materials and Reagents
| Reagent | Supplier | CAS No. | M.W. ( g/mol ) |
| 3-Phenyl-5-trifluoromethylbenzoic acid | Sigma-Aldrich | 1261839-16-1 | 266.22 |
| N-(4-aminophenyl)quinazolin-4-amine | Custom Synth. | 15246-23-8 | 236.26 |
| HATU | Combi-Blocks | 148893-10-1 | 380.23 |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF), Anhydrous | Fisher Sci. | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | VWR | 75-09-2 | 84.93 |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | 88.11 |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | LabChem | N/A | N/A |
| Brine | LabChem | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | 7487-88-9 | 120.37 |
| Silica Gel (230-400 mesh) | Sorbent Tech. | 63231-67-4 | N/A |
Step-by-Step Procedure
-
Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Phenyl-5-trifluoromethylbenzoic acid (1.05 eq, e.g., 1.18 g, 4.43 mmol) and N-(4-aminophenyl)quinazolin-4-amine (1.0 eq, e.g., 1.00 g, 4.23 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, ~20 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) until all solids are completely dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 1.85 mL, 10.58 mmol) to the solution dropwise. Stir for 5 minutes. Rationale: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct from the coupling agent, driving the reaction forward.[16]
-
Coupling Agent Addition: In a separate vial, dissolve HATU (1.2 eq, e.g., 1.93 g, 5.08 mmol) in a minimal amount of anhydrous DMF (~5 mL). Add this solution to the reaction mixture portion-wise over 2-3 minutes. Rationale: HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt-active ester, which is readily susceptible to nucleophilic attack by the amine.[16][18]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 50:50 Ethyl Acetate:Hexanes. The reaction is typically complete within 8-16 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aq. NaHCO3 (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Rationale: The NaHCO3 wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
Expected Results & Characterization
The protocol is expected to yield the target compound, N-(4-(quinazolin-4-ylamino)phenyl)-3-phenyl-5-(trifluoromethyl)benzamide , as an off-white to pale yellow solid.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Purity (LC-MS) | >95% |
| ¹H NMR | Expect characteristic peaks for aromatic protons on the quinazoline, phenyl, and trifluoromethylphenyl rings. |
| ¹³C NMR | Expect distinct signals for the amide carbonyl (~165 ppm) and the CF3 carbon. |
| Mass Spec (ESI+) | Expect [M+H]⁺ ion corresponding to the molecular weight of the product (485.16 g/mol ). |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this protocol should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
HATU is moisture-sensitive and can be irritating. Handle in an inert atmosphere where possible.
-
DIPEA is a corrosive and flammable liquid.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The strategic incorporation of 3-Phenyl-5-trifluoromethylbenzoic acid is a validated and effective approach for the synthesis of potent EGFR inhibitors. The amide coupling protocol detailed herein, utilizing HATU, provides a reliable and high-yielding method for accessing these complex molecules. This application note serves as a practical guide for researchers, enabling the efficient synthesis and subsequent biological evaluation of novel therapeutic candidates targeting the EGFR signaling pathway.
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Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. Available at: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC - NIH. Available at: [Link]
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A structure-based view of Epidermal Growth Factor Receptor regulation. (n.d.). PMC - NIH. Available at: [Link]
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Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC - PubMed Central. Available at: [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). NIH. Available at: [Link]
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Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. Available at: [Link]
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Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). (n.d.). MDPI. Available at: [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
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(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. (2025). ResearchGate. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2024). Bentham Science Publishers. Available at: [Link]
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Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study. (n.d.). PLOS One - Research journals. Available at: [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
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Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). PMC - NIH. Available at: [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. Available at: [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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The EGF receptor tyrosine protein kinases. (2021). YouTube. Available at: [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. Available at: [Link]
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The binding of epidermal growth factor (EGF) with EGFR activates the... (n.d.). ResearchGate. Available at: [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available at: [Link]
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Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. (n.d.). PubMed. Available at: [Link]
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Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. Available at: [Link]
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Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Available at: [Link]
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File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. Available at: [Link]
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(PDF) Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2025). ResearchGate. Available at: [Link]
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Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2025). ResearchGate. Available at: [Link]
-
4-[(3-ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline. (2022). ChemBK. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Determinants of Epidermal Growth Factor Binding: A Molecular Dynamics Study | PLOS One [journals.plos.org]
- 14. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 19. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Trifluoromethylbenzoic Acids via Grignard Reaction
Introduction
Trifluoromethyl (CF3) substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF3 group significantly impacts the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The Grignard reaction, a cornerstone of C-C bond formation, provides a powerful and versatile method for the synthesis of these valuable compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of trifluoromethylbenzoic acids using Grignard reagents. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.
Reaction Mechanism and Key Considerations
The Grignard synthesis of trifluoromethylbenzoic acids typically involves the reaction of a trifluoromethyl-substituted aryl Grignard reagent with carbon dioxide (CO2), followed by an acidic workup. The overall transformation is depicted below:
Scheme 1: General Reaction for the Synthesis of Trifluoromethylbenzoic Acids
Formation of the Grignard Reagent
The first and often most critical step is the formation of the Grignard reagent from the corresponding trifluoromethyl-substituted aryl halide (Br, I, or Cl).
-
Mechanism: The formation of a Grignard reagent is a radical process that occurs on the surface of the magnesium metal.[1][2] An electron is transferred from the magnesium to the antibonding orbital of the carbon-halogen bond of the aryl halide, leading to the formation of an aryl radical and a magnesium halide radical. These two species then rapidly combine to form the organomagnesium compound.
-
Activation of Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[3][4] Therefore, activation is often necessary. Common methods include:
-
Mechanical Activation: Crushing or vigorously stirring the magnesium turnings in situ can break the oxide layer.[3][5]
-
Chemical Activation: The use of activating agents such as iodine (I2), 1,2-dibromoethane, or methyl iodide is a widely employed technique.[3][6] These agents react with the magnesium surface to expose a fresh, reactive metal surface. The disappearance of the iodine color is an indicator of reagent formation.[7]
-
-
Solvent: Grignard reactions are typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF).[1] These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[1] The solvent must be strictly anhydrous, as Grignard reagents are strong bases and will react with any protic source, including water.[1][8]
-
Influence of the CF3 Group: The strongly electron-withdrawing trifluoromethyl group can make the formation of the Grignard reagent more challenging compared to electron-rich or neutral aryl halides. The initiation of the reaction may require higher temperatures or more effective activation of the magnesium.
Carboxylation of the Grignard Reagent
Once formed, the trifluoromethyl-substituted aryl Grignard reagent acts as a potent nucleophile. The carboxylation step involves the reaction of this nucleophile with carbon dioxide.
-
Mechanism: The carbon atom of the Grignard reagent attacks the electrophilic carbon atom of CO2. This nucleophilic addition results in the formation of a magnesium carboxylate salt.
-
Source of CO2: The most common source of CO2 is solid carbon dioxide (dry ice). It is essential to use freshly crushed, high-purity dry ice to avoid introducing water into the reaction. Gaseous CO2 can also be bubbled through the reaction mixture.
Acidic Workup
The final step is the protonation of the magnesium carboxylate salt to yield the desired carboxylic acid.
-
Mechanism: The addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) protonates the carboxylate, liberating the free trifluoromethylbenzoic acid. The acidic workup also serves to quench any unreacted Grignard reagent and dissolve the magnesium salts, facilitating product isolation.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General Protocol for the Synthesis of 4-(Trifluoromethyl)benzoic Acid
This protocol describes the synthesis of 4-(trifluoromethyl)benzoic acid from 1-bromo-4-(trifluoromethyl)benzene.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-bromo-4-(trifluoromethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (N2 or Ar)
-
Heating mantle
-
Separatory funnel
Workflow Diagram:
Caption: Experimental workflow for the synthesis of trifluoromethylbenzoic acid.
Step-by-Step Procedure:
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed.
-
Initiation: Add a small portion (approx. 5-10%) of a solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a color change (disappearance of the iodine color and formation of a cloudy gray solution) and a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 1-bromo-4-(trifluoromethyl)benzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place an excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Reaction Fails to Initiate | Inadequate drying of glassware or solvent. | Flame-dry all glassware thoroughly. Use freshly distilled or commercially available anhydrous solvents. |
| Passivated magnesium surface. | Use a fresh bottle of magnesium turnings. Employ activating agents like iodine, 1,2-dibromoethane, or sonication. | |
| Low Yield of Carboxylic Acid | Incomplete formation of the Grignard reagent. | Increase reflux time. Ensure efficient stirring. |
| Presence of moisture during carboxylation. | Use an excess of freshly crushed, high-purity dry ice. | |
| Side reactions (e.g., Wurtz coupling). | Maintain a controlled addition rate of the aryl halide. Avoid excessive heating. | |
| Formation of Biphenyl Byproduct | Wurtz-type homocoupling of the Grignard reagent. | This is a common side reaction. Slower addition of the aryl halide and maintaining a lower reaction temperature can minimize its formation. |
Conclusion
The Grignard reaction is a robust and highly effective method for the synthesis of trifluoromethylbenzoic acids. Careful attention to experimental conditions, particularly the exclusion of moisture and the proper activation of magnesium, is paramount for achieving high yields. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful synthesis of these important compounds in a research and development setting.
References
-
Wikipedia. Grignard reagent. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]
-
Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
ACS Publications. The Grignard Reagents. [Link]
-
YouTube. 12.4 Grignard Reagents | Organic Chemistry. [Link]
-
Accounts of Chemical Research. Mechanism of Grignard reagent formation. The surface nature of the reaction. [Link]
-
YouTube. Making a Grignard reagent from elemental magnesium. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
Sources
- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Characterization of Benzoic Acid Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Benzoic Acid Derivatives and the Power of NMR
Benzoic acid and its derivatives are fundamental structural motifs in a vast array of chemical compounds, from life-saving pharmaceuticals to advanced polymers. Their precise chemical structure, including the nature and position of substituents on the aromatic ring, dictates their biological activity, chemical reactivity, and material properties. Consequently, the unambiguous characterization of these molecules is a cornerstone of drug discovery, process development, and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules, offering an unparalleled depth of information. This application note provides a comprehensive guide to the theory and practice of using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the detailed characterization of benzoic acid derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers to confidently determine the structure of their compounds.
I. Fundamental Principles of NMR for Benzoic Acid Derivatives
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The absorption of radiofrequency energy by these nuclei gives rise to a signal, the chemical environment of which dictates its position in the NMR spectrum.
A. ¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton (¹H) NMR is typically the first-line experiment for structural analysis. Key information is gleaned from four main features of the spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is indicative of the electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield). The carboxylic acid proton of a benzoic acid derivative is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms, typically appearing as a broad singlet between 10 and 13 ppm.[1][2] The aromatic protons resonate in the region of approximately 7.0-8.5 ppm, with their exact chemical shifts being highly sensitive to the electronic effects of the substituents on the ring.[3]
-
Integration: The area under a signal is proportional to the number of protons it represents. For a monosubstituted benzoic acid, the integral of the aromatic region will sum to five protons.[3]
-
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., singlets, doublets, triplets). The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons. For aromatic systems, the magnitude of the J-coupling can help distinguish between ortho (³J, ~7-10 Hz), meta (⁴J, ~2-3 Hz), and para (⁵J, ~0-1 Hz) relationships.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the 165-185 ppm region.[4] Aromatic carbons are found between 110 and 170 ppm.[5] The chemical shifts of the aromatic carbons are influenced by the substituents, providing valuable information about their nature and position. Quaternary carbons (those with no attached protons) generally show weaker signals.[3]
II. Practical Protocols for NMR Analysis of Benzoic Acid Derivatives
A. Sample Preparation: The Foundation of a Good Spectrum
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
Protocol for Sample Preparation:
-
Determine the appropriate amount of sample: For ¹H NMR, 1-10 mg is typically sufficient for molecules with a molecular weight under 600. For ¹³C NMR, a higher concentration is preferable, aiming for approximately 3 mg per inequivalent carbon.
-
Choose a suitable deuterated solvent: The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent can sometimes be used to resolve overlapping peaks.
-
Dissolve the sample: It is often best to dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the opportunity to gently warm or vortex the sample to aid dissolution.
-
Filter the solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Adjust the sample volume: The optimal sample height in a standard 5 mm NMR tube is typically around 4-5 cm.
-
Cap and label the tube: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
B. 1D NMR Data Acquisition: A Step-by-Step Workflow
The following is a generalized workflow for acquiring 1D ¹H and ¹³C NMR spectra. Specific commands and procedures may vary depending on the spectrometer manufacturer and software.
Workflow for 1D NMR Data Acquisition:
A. COSY (Correlation Spectroscopy)
The COSY experiment reveals correlations between protons that are spin-spin coupled, typically over two or three bonds. [7]In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes, and cross-peaks appear between signals of coupled protons. This is invaluable for identifying adjacent protons in the aromatic ring and any aliphatic side chains.
Protocol for a COSY Experiment:
-
Acquire a high-quality 1D ¹H NMR spectrum to determine the spectral width.
-
Set up the COSY experiment using standard instrument parameters. It is generally recommended to run 2D experiments without sample spinning. [8]3. The number of scans per increment and the number of increments will determine the experiment time and the resolution in the indirect dimension.
-
Process the 2D data using a Fourier transform in both dimensions.
-
Analyze the cross-peaks to establish proton-proton connectivities.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). [9]The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. This is a very powerful experiment for assigning the signals of protonated carbons.
Protocol for an HSQC Experiment:
-
Acquire 1D ¹H and, if possible, ¹³C spectra to determine the spectral widths for both nuclei.
-
Set up the HSQC experiment using standard parameters. Proper tuning of both the ¹H and ¹³C channels is crucial. [8]3. The experiment time will depend on the sample concentration.
-
Process the 2D data and analyze the cross-peaks to correlate each proton with its attached carbon.
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). [9]This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule. For example, the protons on a substituent can show correlations to the aromatic carbons, confirming its position on the ring.
Protocol for an HMBC Experiment:
-
Acquire 1D ¹H and ¹³C spectra to define the spectral windows.
-
Set up the HMBC experiment. The key parameter to optimize is the long-range coupling delay, which is typically set to a value corresponding to a J-coupling of around 8-10 Hz.
-
The experiment is generally less sensitive than HSQC and may require longer acquisition times.
-
Process the 2D data and analyze the cross-peaks to piece together the carbon skeleton.
V. Troubleshooting Common NMR Issues
| Problem | Possible Cause(s) | Solution(s) |
| Broad, distorted peaks | Poor shimming, sample inhomogeneity, paramagnetic impurities, high sample concentration. | Re-shim the magnet. Ensure the sample is fully dissolved and filtered. Check for sources of paramagnetic contamination. Dilute the sample if necessary. |
| Low signal-to-noise ratio | Low sample concentration, insufficient number of scans. | Increase the number of scans. If possible, prepare a more concentrated sample. |
| Overlapping signals | Coincidental chemical shifts. | Try a different deuterated solvent. [10]Acquire 2D NMR spectra to resolve the overlapping signals. |
| "Rolling" baseline | Incorrect phasing or baseline correction, FID truncated. | Re-process the data with careful phasing and baseline correction. Increase the acquisition time if necessary. |
| Extra peaks | Solvent impurities, grease, sample degradation. | Use high-purity deuterated solvents. Ensure glassware is clean. Re-purify the sample if necessary. |
VI. Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of benzoic acid derivatives. A systematic approach, beginning with careful sample preparation and the acquisition of high-quality 1D ¹H and ¹³C NMR spectra, provides a wealth of structural information. When faced with more complex molecules, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can be employed to unambiguously determine the complete chemical structure. By understanding the principles behind these techniques and following robust experimental protocols, researchers in drug development and other scientific fields can confidently elucidate the structures of their benzoic acid derivatives, paving the way for further innovation.
VII. References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Nuclear Magnetic Resonance Facility, University of California, Santa Barbara. (2022, March 22). Manually Setting up 2D experiments. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Bruker BioSpin. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020, September 16). HSQC and HMBC for Topspin. [Link]
-
MestReNova. (n.d.). 2D-NMR exercises. [Link]
-
UT Health San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Royal Society of Chemistry. (2023, November 29). Advances in NMR spectroscopy of small molecules in solution. [Link]
-
Merlet, C., et al. (2019). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Harvard University. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. [Link]
-
ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Semantic Scholar. (n.d.). Prediction of 15N NMR chemical shifts for nitrogenated aromatic compounds. [Link]
-
American Chemical Society. (1972). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 94(13), 4758-4759. [Link]
-
AZoM. (2024, November 6). NMR Techniques Relevant to Small Molecule Structure Elucidation. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
The University of Chicago, Chemistry Department NMR Facility. (n.d.). Protocols. [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]
-
Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]
-
Indiana University NMR Facility. (2004, August 31). 2-d hmbc / cigar. [Link]
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Application & Protocol Guide: Development of Novel Substance P Receptor Antagonists from Benzoic Acid Intermediates
Abstract
This guide provides a comprehensive framework for the discovery and preclinical development of novel antagonists for the Substance P (SP) / Neurokinin-1 Receptor (NK1R) system, utilizing benzoic acid derivatives as core structural motifs. We present detailed, field-proven protocols for the chemical synthesis of a model antagonist series and the subsequent biological evaluation through radioligand binding and functional cell-based assays. The causality behind experimental choices is elucidated to empower researchers in drug development to not only replicate but also adapt these methodologies for their specific chemical scaffolds. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in G-protein coupled receptor (GPCR) drug discovery.
Introduction: Targeting the Substance P / NK1R Axis
Substance P (SP) is an 11-amino acid neuropeptide that plays a critical role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the high-affinity binding to the Neurokinin-1 Receptor (NK1R), a class A G-protein coupled receptor (GPCR).[1][2] The activation of NK1R by SP initiates a signaling cascade that is implicated in the pathophysiology of various disorders, most notably chemotherapy-induced nausea and vomiting (CINV), depression, and neurogenic inflammation.[2][3][4][5]
The therapeutic potential of blocking this interaction has driven significant research into the development of potent and selective NK1R antagonists.[3][5] One of the most successful approved drugs in this class, Aprepitant, is used clinically for the management of CINV.[2][4] A common structural feature in many non-peptide NK1R antagonists is a scaffold derived from or incorporating a benzoic acid moiety. Benzoic acid and its derivatives offer a versatile and synthetically accessible starting point for creating rigid, three-dimensional structures capable of effectively occupying the ligand-binding pocket of the NK1R.[6]
This guide will focus on a rational, step-by-step approach to develop novel antagonists, beginning with the chemical synthesis from a benzoic acid intermediate and culminating in the essential in vitro pharmacological characterization.
The NK1R Signaling Pathway
Upon binding of Substance P, the NK1R undergoes a conformational change, activating the associated heterotrimeric G-protein, primarily Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][7] This rapid increase in cytosolic Ca2+ is a hallmark of NK1R activation and serves as a measurable endpoint in functional assays.[7]
Part A: Chemical Synthesis of a Model Antagonist
This section details the synthesis of a hypothetical, yet representative, NK1R antagonist, BA-NK1A , derived from a 3,5-bis(trifluoromethyl)benzoic acid intermediate. This core is chosen as it is a key pharmacophore in several known potent antagonists, where the trifluoromethyl groups are believed to enhance in vivo activity and metabolic stability.[8]
Synthetic Workflow Overview
The synthesis is a multi-step process involving the formation of an amide bond between the benzoic acid core and a chiral amine side-chain, followed by further modification. This approach allows for modularity, where different amines or acylating agents can be substituted to create a library of analogs for structure-activity relationship (SAR) studies.
Protocol: Synthesis of N-((R)-1-(4-fluorophenyl)ethyl)-3,5-bis(trifluoromethyl)benzamide (Intermediate 2)
This protocol details the critical amide bond formation step.
Rationale: The conversion of the carboxylic acid to an acid chloride (Step 1) activates the carbonyl group, making it highly susceptible to nucleophilic attack by the primary amine (Step 2). The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl byproduct, driving the reaction to completion without forming unwanted side products. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both polar and non-polar reagents.
Materials:
-
3,5-bis(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
(R)-1-(4-fluorophenyl)ethanamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, N₂-purged round-bottom flask, add 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve in anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas evolution.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acid chloride (Intermediate 1), which is typically used immediately in the next step.
-
-
Amide Coupling:
-
In a separate N₂-purged flask, dissolve (R)-1-(4-fluorophenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0°C.
-
Re-dissolve the crude acid chloride (Intermediate 1) from the previous step in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide (Intermediate 2).
-
Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part B: Biological Evaluation of Synthesized Antagonists
Once a compound or a series of compounds is synthesized, its biological activity must be quantified. This involves determining its affinity for the NK1R (how well it binds) and its functional potency (how well it blocks the receptor's signaling).
Protocol: NK1R Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound (e.g., BA-NK1A) for the NK1R by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Rationale: This assay quantifies the direct interaction between the antagonist and the receptor.[9] A radiolabeled ligand (e.g., [¹²⁵I]Substance P) is incubated with a source of NK1R (e.g., membranes from cells overexpressing the receptor). The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration at which the test compound displaces 50% of the radioligand is the IC₅₀. The Cheng-Prusoff equation is then used to convert the IC₅₀ to the equilibrium dissociation constant (Ki), which reflects the true affinity of the compound for the receptor.[9]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human NK1R.
-
Radioligand: [¹²⁵I]-Tyr⁸-Substance P (or similar).
-
Unlabeled Substance P (for determining non-specific binding).
-
Test compounds (e.g., BA-NK1A) dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[1]
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
To designated wells of a 96-well plate, add:
-
Total Binding: Assay buffer + Radioligand + Cell Membranes.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Cell Membranes + high concentration of unlabeled Substance P (e.g., 1 µM).[1]
-
Test Compound: Assay buffer + Radioligand + Cell Membranes + diluted test compound.
-
-
-
Incubation:
-
Add cell membranes (typically 5-20 µg protein per well) to all wells.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol: Functional Calcium Mobilization Assay
Objective: To determine the functional potency (IC₅₀) of the antagonist by measuring its ability to inhibit SP-induced calcium release in whole cells.
Rationale: This assay measures the biological effect of receptor binding.[10] Cells expressing NK1R are pre-loaded with a calcium-sensitive fluorescent dye. When SP is added, it activates the NK1R, leading to a release of intracellular calcium and a measurable increase in fluorescence.[11][12] If an antagonist is pre-incubated with the cells, it will block SP from binding and inhibit this fluorescent response. The potency of the antagonist is determined by the concentration required to inhibit 50% of the SP-induced signal.[13]
Materials:
-
HEK293 cells stably expressing human NK1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM or Calcium-5).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]
-
Probenecid (an anion-exchange inhibitor that prevents dye leakage).
-
Substance P (agonist).
-
Test compounds (antagonists).
-
A fluorescence imaging plate reader (FLIPR) or a microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hNK1R cells into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Add the dye-loading solution (e.g., Fluo-4 AM in assay buffer with probenecid) to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.[13]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test antagonist.
-
After the dye-loading incubation, wash the cells gently with assay buffer.
-
Add the antagonist dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Reading and Agonist Addition:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add Substance P at a concentration that elicits ~80% of the maximal response (the EC₈₀ concentration, determined in a prior agonist-only experiment).
-
Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.[11]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the response in the presence of SP alone (no antagonist) as 100% and the response in the absence of SP as 0%.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.
-
Data Interpretation and Presentation
The combined data from binding and functional assays provide a comprehensive profile of the antagonist. A potent antagonist will have low Ki and low IC₅₀ values (typically in the nanomolar or picomolar range).
Table 1: Example Pharmacological Data for a Series of Benzoic Acid Analogs
| Compound ID | R¹ Group | R² Group | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| BA-NK1A | -CF₃ | -H | 1.2 ± 0.2 | 2.5 ± 0.4 |
| BA-NK1B | -Cl | -H | 5.8 ± 0.7 | 10.1 ± 1.5 |
| BA-NK1C | -CF₃ | -CH₃ | 0.8 ± 0.1 | 1.5 ± 0.3 |
| BA-NK1D | -H | -H | >1000 | >1000 |
| Aprepitant | (Reference) | 0.9 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± SEM from n=3 independent experiments.
This tabular format allows for a clear comparison of how structural modifications (changes in R¹ and R² groups) affect the biological activity, guiding the next cycle of drug design and synthesis.
Conclusion
This application guide outlines a robust and validated workflow for the development of novel NK1R antagonists starting from versatile benzoic acid intermediates. By integrating rational chemical synthesis with precise pharmacological evaluation, researchers can efficiently identify and optimize lead candidates. The protocols provided for competitive binding and calcium mobilization assays represent the industry-standard primary screening steps for characterizing GPCR antagonists. Careful execution of these methods and rigorous data analysis are paramount to the successful progression of compounds through the drug discovery pipeline.
References
-
Shigeto, M., et al. (2012). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry. Available at: [Link]
-
Muñoz, M., & Coveñas, R. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal. Available at: [Link]
-
Schank, J. R., & Heilig, M. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. ResearchGate. Available at: [Link]
-
Medicine of the week. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube. Available at: [Link]
-
Portoghese, P. S., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
- Various Authors. (2012). Preparation of aprepitant. Google Patents.
-
Muñoz, M., & Coveñas, R. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. PMC. Available at: [Link]
-
Willette, R. N., et al. (2001). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
- Various Authors. (2015). Preparation method of aprepitant intermediate. Google Patents.
-
Douglas, S. D., et al. (2018). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Neurology. Available at: [Link]
-
Tuluc, F., et al. (2016). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Frontiers in Immunology. Available at: [Link]
- Various Authors. (2018). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
Kim, C. U., et al. (1998). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
-
Decker, A. M., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS ONE. Available at: [Link]
-
Various Authors. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
- Various Authors. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
mccartney, m. (2018). Exp 8 part 1 Preparation of benzoic acid. YouTube. Available at: [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. Available at: [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. Available at: [Link]
-
Santosh, V. M., & Dnyaneshwar, G. S. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors by Fluorescence-Based Calcium Mobilization Assay. YouTube. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
-
Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia. Available at: [Link]
-
JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. YouTube. Available at: [Link]
-
BMG LABTECH. (2016). The kinetics of drug binding: why it is important. YouTube. Available at: [Link]
Sources
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. youtube.com [youtube.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of 3-Phenyl-5-trifluoromethylbenzoic Acid in Protein Degrader Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of TPD are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins. The modular nature of PROTACs allows for extensive chemical exploration to optimize their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the prospective use of a novel building block, 3-Phenyl-5-trifluoromethylbenzoic acid , in the synthesis of protein degraders. We will explore its potential utility as both a component of a novel Cereblon (CRBN) E3 ligase ligand and as a rigid linker element, providing the scientific rationale and step-by-step synthetic and analytical protocols to guide researchers in this exploratory endeavor.
Introduction to Targeted Protein Degradation and the Role of Novel Building Blocks
Targeted protein degradation is a powerful strategy in drug discovery that utilizes the cell's own machinery to eliminate disease-causing proteins.[1] PROTACs are a prominent class of protein degraders, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] By forming a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The efficacy of a PROTAC is highly dependent on the interplay of its three components. The development of novel building blocks for the synthesis of PROTACs is therefore a critical area of research, enabling the fine-tuning of degrader properties and potentially leading to improved therapeutic outcomes.[4] Fluorinated organic molecules have gained significant attention in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and cell permeability.[5] The trifluoromethyl group, in particular, is a common feature in many approved drugs.[5] This guide focuses on the potential applications of 3-Phenyl-5-trifluoromethylbenzoic acid , a building block that combines a phenyl group, a trifluoromethyl moiety, and a carboxylic acid handle, making it an intriguing candidate for incorporation into novel protein degraders.
Rationale for the Use of 3-Phenyl-5-trifluoromethylbenzoic Acid
The unique structural features of 3-Phenyl-5-trifluoromethylbenzoic acid suggest at least two plausible applications in the design of protein degraders: as a scaffold for a novel Cereblon (CRBN) E3 ligase ligand and as a rigid aromatic linker.
As a Scaffold for a Novel Cereblon (CRBN) Ligand
Cereblon is a widely used E3 ligase in PROTAC design, with ligands such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) being the most common.[6][7] However, the development of novel, non-IMiD CRBN ligands is an active area of research to potentially improve selectivity and overcome certain limitations of existing ligands.[6][8] Phenyl-substituted moieties have been explored in the design of novel CRBN binders.[6]
The 3-phenyl group of the title compound could serve as a core scaffold that, upon appropriate functionalization, mimics the key interactions of known CRBN ligands. The trifluoromethyl group could enhance binding affinity through favorable interactions within the ligand-binding pocket of CRBN and improve the overall druglike properties of the resulting PROTAC.[5] The benzoic acid provides a convenient attachment point for a linker.
As a Rigid Aromatic Linker
The linker in a PROTAC is not merely a spacer but plays a crucial role in determining the geometry of the ternary complex, which in turn affects degradation efficiency.[2][9] While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers containing aromatic groups can offer better control over the conformation of the PROTAC, potentially leading to more favorable protein-protein interactions in the ternary complex.[10][11] However, it is important to note that in some cases, increased linker rigidity has been shown to impair degradation.[10]
Incorporating 3-Phenyl-5-trifluoromethylbenzoic acid into the linker would introduce a rigid phenyl group. The trifluoromethyl substituent could influence the electronic properties and conformation of the linker, while the benzoic acid allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand.
Synthetic Protocols
The following protocols are proposed synthetic routes for the incorporation of 3-Phenyl-5-trifluoromethylbenzoic acid into hypothetical PROTACs. These are based on established synthetic methodologies in PROTAC chemistry.[3]
Workflow for PROTAC Synthesis
The general workflow for the synthesis of the proposed PROTACs is depicted below. This involves the functionalization of the building block, followed by coupling to the POI ligand and the E3 ligase ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC with a Novel CRBN Ligand Moiety
This protocol describes the synthesis of a hypothetical PROTAC where the 3-Phenyl-5-trifluoromethylbenzoic acid moiety is part of a novel CRBN ligand. For this example, we will target the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer.
Materials:
-
3-Phenyl-5-trifluoromethylbenzoic acid
-
(S)-JQ1 (BRD4 ligand)
-
Pomalidomide (as a comparator E3 ligase ligand)
-
Appropriate linkers with terminal functional groups (e.g., amine, carboxylic acid)
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
Solvents (DMF, DCM, etc.)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Functionalization of 3-Phenyl-5-trifluoromethylbenzoic acid:
-
Dissolve 3-Phenyl-5-trifluoromethylbenzoic acid (1 eq.) in dry DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.).
-
Add a diamine linker (e.g., N-Boc-1,6-diaminohexane, 1.1 eq.) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the Boc-protected amine-functionalized building block.
-
Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the free amine.
-
-
Coupling to the POI Ligand:
-
Dissolve the amine-functionalized building block (1 eq.) and a carboxylic acid-functionalized JQ1 derivative (1.1 eq.) in dry DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.) and stir at room temperature overnight.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Final PROTAC Synthesis (Hypothetical CRBN Ligand Formation):
-
This step is conceptual and would require significant medicinal chemistry efforts to develop a functional CRBN-binding moiety from the phenylbenzoic acid scaffold. A plausible, albeit speculative, approach could involve further chemical modifications to the phenyl ring to introduce functionalities that mimic the interactions of known CRBN ligands.
-
Protocol 2: Synthesis of a PROTAC with a Rigid Aromatic Linker
This protocol describes the synthesis of a PROTAC where 3-Phenyl-5-trifluoromethylbenzoic acid is used as a rigid linker component.
Materials:
-
3-Phenyl-5-trifluoromethylbenzoic acid
-
A POI ligand with a suitable functional group (e.g., amine)
-
A CRBN or VHL ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (HATU, EDC/HOBt)
-
Solvents (DMF, DCM, etc.)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Activation of 3-Phenyl-5-trifluoromethylbenzoic acid:
-
Dissolve 3-Phenyl-5-trifluoromethylbenzoic acid (1 eq.) in dry DMF.
-
Add HATU (1.2 eq.) and DIPEA (2 eq.) and stir for 15 minutes to form the activated ester.
-
-
First Coupling Reaction:
-
To the activated ester solution, add the amine-functionalized POI ligand (1 eq.) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting intermediate (POI-linker) by column chromatography.
-
-
Second Coupling Reaction:
-
The carboxylic acid of the POI-linker intermediate can now be activated using HATU/DIPEA.
-
To this activated intermediate, add the amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative) (1 eq.) and stir overnight.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterization Protocols
Once the PROTACs are synthesized and purified, their biological activity must be characterized. The following are standard protocols for the key assays.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for effective protein degradation.
This assay measures the binding of a fluorescently labeled ligand to a protein.[1]
Materials:
-
Purified POI and E3 ligase proteins
-
Fluorescently labeled ligand for either the POI or the E3 ligase
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled ligand in the assay buffer.
-
In a 384-well plate, add the fluorescent ligand and one of the proteins (e.g., POI).
-
Add increasing concentrations of the PROTAC.
-
Add the second protein (E3 ligase).
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger complex.
This is a live-cell assay that measures the proximity of two proteins.[12]
Materials:
-
HEK293 cells
-
Plasmids for expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Synthesized PROTAC
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the two fusion protein plasmids.
-
Plate the cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Add increasing concentrations of the PROTAC.
-
Incubate and measure the BRET signal. An increase in the BRET ratio indicates ternary complex formation.
Protein Degradation Assays
These assays directly measure the reduction in the levels of the target protein in cells.
This is a standard technique for detecting and quantifying protein levels.[13]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Treat cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation.
Caption: Western Blotting workflow for protein degradation analysis.
Data Presentation and Interpretation
The data obtained from the characterization assays can be summarized as follows:
| Assay | Parameter Measured | Expected Outcome for an Active PROTAC |
| Fluorescence Polarization | Ternary complex formation | Increased fluorescence polarization with increasing PROTAC concentration |
| NanoBRET™ | Ternary complex formation | Increased BRET ratio with increasing PROTAC concentration |
| Western Blot | Protein degradation | Dose-dependent decrease in the band intensity of the target protein |
Data Interpretation:
-
A successful PROTAC will demonstrate both ternary complex formation and subsequent protein degradation.
-
The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values are key parameters to quantify the potency of a degrader.
-
It is important to include appropriate controls, such as a non-degrading epimer or a PROTAC with a mutated E3 ligase ligand, to confirm the mechanism of action.
Conclusion
3-Phenyl-5-trifluoromethylbenzoic acid represents a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its unique combination of a phenyl ring, a trifluoromethyl group, and a carboxylic acid handle offers multiple avenues for its incorporation into PROTACs, either as part of a novel E3 ligase ligand or as a rigid linker element. The protocols and rationale provided in this guide are intended to serve as a starting point for researchers to explore the potential of this and other novel building blocks in the exciting and rapidly evolving field of targeted protein degradation.
References
- An, S., & Fu, L. (2022). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 65(15), 10196-10215.
-
BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
- Chen, Z., et al. (2021). Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation.
- Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degrad
- Jiang, Y., et al. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 26(11), 3169.
- Kovvali, R., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Organic & Biomolecular Chemistry, 21(48), 9875-9880.
- Li, K., & Crews, C. M. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(7), 787-798.
- Lin, M. J., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(6), 4067-4085.
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- NIH. (2018). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
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ResearchGate. (n.d.). Elements of PROTAC design: the judicious combination of the proper POI... Retrieved from [Link]
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7845.
- PubMed. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(16), 7549-7558.
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ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... Retrieved from [Link]
- NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1953.
- Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(7), 787-798.
- PubMed. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(6), 4067-4085.
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Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
- Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 113-123.
- ACS Publications. (2024). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society.
- NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
- NIH. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports, 11(1), 1-8.
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- RSC Publishing. (2021). The effect of substituted benzene dicarboxylic acid linkers on the optical band gap energy and magnetic coupling in manganese trimer metal organic frameworks.
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ResearchGate. (n.d.). Fluorescence polarization assays of 14-3-3σ interacting with multiple... Retrieved from [Link]
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Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved from [Link]
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Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
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- NIH. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(16), 7549–7558.
- Diva-Portal.org. (2022). Development of biophysical assays for studies of PROTACs.
- NIH. (2013). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 56(21), 8575–8593.
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Application Notes and Protocols for the N-Phenyl Substitution of Benzoic Acid Derivatives
Introduction: The Strategic Importance of the N-Phenyl Benzoic Acid Scaffold
The N-phenyl benzoic acid motif, particularly the N-phenylanthranilic acid core, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antihypertensive medications.[1][2] The unique structural and electronic properties of this scaffold also lend themselves to applications in the design of organic light-emitting diodes (OLEDs) and other advanced materials.
The synthesis of these vital compounds hinges on the efficient formation of a carbon-nitrogen (C-N) bond between a benzoic acid derivative and an aniline. Historically, this transformation has been challenging, often requiring harsh reaction conditions with limited functional group tolerance. However, the advent of modern transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-phenyl benzoic acid derivatives, offering milder, more versatile, and higher-yielding routes.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic strategies for achieving N-phenyl substitution on benzoic acid derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights into the widely employed Buchwald-Hartwig amination and the classical Ullmann condensation. Furthermore, we will introduce a contemporary approach involving direct C-H activation, which represents the cutting edge of C-N bond formation.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for the N-arylation of benzoic acids is contingent on several factors, including the substrate scope, functional group compatibility, desired scale, and available resources. Below is a comparative overview of the three main strategies discussed in this guide.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Direct C-H Arylation |
| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium (Pd) or Ruthenium (Ru) |
| Typical Reaction Temperature | 25-120 °C | 100-200 °C | 100-150 °C |
| Ligand Requirement | Essential (e.g., phosphines, N-heterocyclic carbenes) | Often beneficial, but can be ligand-free | Essential (e.g., amino acids, pyridones) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K2CO3) | Often inorganic bases (e.g., K2CO3, Cs2CO3) | Typically an additive like AgOAc or a base like Cs2CO3 |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Generally good, can be sensitive to sterics | Emerging, with good functional group tolerance |
| Advantages | High yields, mild conditions, broad scope, well-studied | Low-cost catalyst, can be ligand-free | Atom economical, avoids pre-functionalization of the benzoic acid |
| Disadvantages | Expensive catalyst and ligands, air-sensitive reagents | Harsh conditions, sometimes requires stoichiometric copper | Can have regioselectivity issues, may require directing groups |
Method 1: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3][4] The reaction's broad applicability and tolerance for a wide array of functional groups make it a powerful tool for the synthesis of N-phenyl benzoic acid derivatives.[5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the importance of each reaction component.[3][6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a halobenzoic acid derivative), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-phenyl benzoic acid derivative, which regenerates the active Pd(0) catalyst.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of a substituted 2-bromobenzoic acid with aniline using an XPhos-based palladium catalyst.
Materials:
-
2-Bromobenzoic acid derivative (1.0 mmol)
-
Aniline (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: In an argon-filled glovebox, add the 2-bromobenzoic acid derivative (1.0 mmol), K₂CO₃ (2.0 mmol), XPhos Pd G3 (0.02 mmol), and XPhos (0.02 mmol) to a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.[7]
-
Reagent Addition: Remove the flask from the glovebox under a positive pressure of argon. Add the anhydrous toluene (5 mL) followed by the aniline (1.2 mmol) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-phenyl benzoic acid derivative.[7]
Method 2: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and represents a cost-effective alternative to palladium-catalyzed reactions.[8][9] While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper with the aid of ligands, enabling milder reaction conditions.[1][10]
Mechanistic Rationale
The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[11]
Figure 3: General catalytic cycle for direct ortho-C-H arylation of benzoic acids.
-
C-H Activation: The catalyst coordinates to the carboxylate group of the benzoic acid, which then directs the catalyst to activate an ortho C-H bond, forming a cyclometalated intermediate.
-
Oxidative Addition: The aryl halide adds to the cyclometalated complex through oxidative addition, forming a high-valent metal species (e.g., Pd(IV)).
-
Reductive Elimination: Reductive elimination from this intermediate forms the new C-C bond and regenerates the active catalyst.
Note: The N-arylation would then proceed via a subsequent cross-coupling reaction.
Conceptual Protocol: Direct C-H Arylation
This represents a more advanced and emerging technique. A general procedure is outlined below, and specific conditions will be highly substrate and catalyst-dependent.
Conceptual Workflow:
-
Ortho-Arylation: A substituted benzoic acid is reacted with an aryl halide in the presence of a suitable catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., an amino acid or a specialized phosphine) and an additive (e.g., AgOAc) in a high-boiling solvent. This step forms the biaryl-2-carboxylic acid.
-
Subsequent N-Arylation: The resulting ortho-arylated benzoic acid can then be subjected to a Buchwald-Hartwig or Ullmann-type amination to install the N-phenyl group.
This two-step, one-pot approach or sequential process offers a novel retrosynthetic disconnection for complex N-phenyl benzoic acid derivatives.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure anaerobic conditions. Consider a pre-catalyst that is more readily activated. |
| Poor choice of base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF). | |
| Side reactions (e.g., hydrodehalogenation) | Presence of water or other protic sources | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere. |
| Catalyst decomposition | Lower the reaction temperature or use a more robust ligand. | |
| Difficulty in purification | Co-elution of product and starting materials | Optimize the reaction to drive it to completion. Explore different solvent systems for chromatography or consider recrystallization. |
| Presence of highly colored impurities | Treat the crude product with activated charcoal. |
Safety Precautions
-
Palladium and Copper Catalysts: While generally handled in small quantities, these heavy metals should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents like toluene, DMF, and dioxane have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated fume hood.
Conclusion
The synthesis of N-phenyl benzoic acid derivatives is a critical endeavor in the fields of drug discovery and materials science. The Buchwald-Hartwig amination and the Ullmann condensation provide robust and versatile platforms for the construction of the essential C-N bond. The choice between these methods will depend on the specific requirements of the synthesis, with the Buchwald-Hartwig reaction generally offering milder conditions and a broader substrate scope, while the Ullmann condensation provides a more economical option. The emerging field of direct C-H arylation presents exciting new possibilities for the future of N-phenyl benzoic acid synthesis, offering more atom-economical and efficient routes. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting guides provided herein, researchers can confidently and effectively synthesize these valuable compounds.
References
- Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 788–802.
- Chemistry LibreTexts. (2023).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Wikipedia. (2023).
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and Copper-Catalyzed Arylation of Carbon− Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
- Mahdavi, M., Seifinoferest, B., Tanbakouchian, A., & Larijani, B. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(13), 3166-3184.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Bi, H. P., Chen, L., & Li, C. J. (2011). Recent synthetic developments and applications of the Ullmann reaction.
- Ackermann, L. (2013). Carboxylate-Assisted Ruthenium-Catalyzed C−H Bond Arylation. Accounts of Chemical Research, 47(2), 281-295.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Maruthamuthu, B., Dileepan, B., Rajam, S., & Stella, C. R. (2015). Synthesis, docking study and anticancer activity of benzoic acid substituted derivatives of quinazolinones. Der Pharma Chemica, 7(1), 130-136.
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
Chowrasia, D., Karthikeyan, C., Choure, L., Sahabjada, Gupta, M., Md Arshad, & Trivedi, P. (2017). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-t[5][6][12]riazolo [3,4-b]t[5][10][12]hiadiazoles. Arabian Journal of Chemistry, 10, S2424–S2428.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Phenyl-5-trifluoromethylbenzoic Acid
Welcome to the technical support center for the purification of 3-Phenyl-5-trifluoromethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for subsequent applications. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a robust framework for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 3-Phenyl-5-trifluoromethylbenzoic acid?
The three most effective and commonly employed techniques for purifying this class of compound are Acid-Base Extraction, Recrystallization, and Column Chromatography. The choice depends on the nature of the impurities, the scale of the purification, and the desired final purity. Often, a combination of these methods yields the best results; for example, an initial acid-base extraction to remove neutral impurities followed by recrystallization to achieve high crystalline purity.
Q2: What are the likely impurities I should expect in my crude sample?
Impurities are largely dependent on the synthetic route used. For instance, in a Suzuki coupling reaction, common impurities include:
-
Unreacted Starting Materials: (3-(Trifluoromethyl)phenyl)boronic acid and a phenyl halide.
-
Homocoupled Byproducts: Biphenyls from the coupling of two phenyl halides or two boronic acids.
-
Catalyst Residues: Residual palladium or other transition metals.
-
Solvents and Reagents: Reaction solvents and residual base.
If a Grignard reaction is used, byproducts can include dimers and other unidentified materials formed during the reaction work-up[1].
Q3: How do I choose the best purification method for my needs?
The optimal purification strategy is dictated by the impurities present and the desired scale.
-
For removing neutral impurities (like biphenyl byproducts): Acid-base extraction is highly efficient and scalable. It selectively isolates the acidic target compound from non-acidic contaminants[2][3].
-
For removing closely related acidic impurities or achieving high crystalline purity: Recrystallization is the method of choice. It is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found[4][5].
-
For complex mixtures or when other methods fail: Column chromatography offers the highest resolving power but is often less scalable and more resource-intensive[6][7]. It is particularly useful for separating isomers or compounds with very similar properties[8].
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Q4: How can I assess the purity of my final product?
A multi-faceted approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent for detecting and quantifying minor impurities[9][10]. For an absolute purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that does not require a reference standard of the analyte itself[9][11]. Melting point analysis can also provide a qualitative indication of purity; a sharp melting range close to the literature value suggests high purity[12].
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (e.g., NaOH, NaHCO₃), the benzoic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer. The aqueous layer is then isolated and re-acidified (e.g., with HCl) to precipitate the pure acid[13][14].
Caption: Standard workflow for purification via acid-base extraction.
Q: My product won't precipitate after acidification. What should I do?
A: This is a common issue that can arise from several factors:
-
Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate. Use pH paper to ensure the pH is 1-2. Add more acid if necessary[15].
-
High Solubility in Water: While 3-Phenyl-5-trifluoromethylbenzoic acid has limited water solubility, a very small amount of product might remain in a large volume of water[16][17]. Try extracting the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane, then dry and evaporate the organic layer.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to induce crystallization[4][18].
Q: An emulsion formed in my separatory funnel. How do I break it?
A: Emulsions are stable suspensions of one liquid in another and are often caused by vigorous shaking.
-
Wait: Let the funnel stand undisturbed for 10-20 minutes; the emulsion may break on its own.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.
Q: The precipitated product is oily/gummy, not a solid. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent at the precipitation temperature or if significant impurities are present that depress the melting point[1][19].
-
Cool Thoroughly: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.
-
Slow Acidification: Add the acid very slowly while vigorously stirring to allow for controlled precipitation.
-
Trituration: If an oil has already formed, try to induce crystallization by scratching with a glass rod. Alternatively, decant the supernatant, add a small amount of a non-polar solvent in which the product is insoluble (like hexane), and stir or sonicate. This process, called trituration, can wash away impurities and encourage solidification.
-
Re-dissolve and Re-precipitate: Add a small amount of an organic solvent (like ethyl acetate) to dissolve the oil, then re-attempt the precipitation under more controlled (slower, colder) conditions.
Troubleshooting Guide: Recrystallization
Recrystallization purifies compounds by exploiting differences in solubility between the desired product and impurities in a given solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.
Q: My compound won't crystallize from the solution upon cooling. What's wrong?
A: This is one of the most frequent recrystallization problems and usually has a simple solution[18][19].
-
Too Much Solvent: This is the most common cause. If the solution is not saturated at the cool temperature, no crystals will form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution is thermodynamically unstable but kinetically trapped. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a single "seed" crystal of the pure compound[4].
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be required[20].
Q: My recrystallized product is still impure. What are the next steps?
A:
-
Repeat the Recrystallization: A second recrystallization will often significantly improve purity, although with some loss of yield.
-
Incorporate a Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your product.
-
Switch Purification Methods: The impurity may have very similar solubility properties to your product. In this case, column chromatography is likely necessary to achieve separation[6].
Data Presentation: Solvent Selection
Selecting the right solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature.
| Solvent | Boiling Point (°C) | Suitability for Aromatic Acids | Notes |
| Water | 100 | Moderate | Good for polar acids, but solubility may be low even when hot[4][21]. |
| Ethanol | 78 | Good | Often used in a binary system with water to fine-tune polarity[20]. |
| Ethyl Acetate | 77 | Good | A versatile solvent, often used with hexane as an anti-solvent[22]. |
| Toluene | 111 | Good | Can be effective, but higher boiling point requires care. |
| Heptane/Hexane | 98 / 69 | Poor (as primary) | Generally used as an "anti-solvent" in a binary system to induce precipitation. |
Troubleshooting Guide: Column Chromatography
For challenging separations, flash column chromatography on silica gel is a powerful tool. The separation is based on the differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase (eluent)[23].
Q: My compound is streaking or "tailing" on the column. What causes this?
A: Tailing is common for carboxylic acids on silica gel and is often due to strong, non-ideal interactions with the stationary phase.
-
Acidify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., hexane/ethyl acetate + 1% acetic acid). The added acid protonates the silica surface silanol groups and ensures the carboxylic acid remains in its neutral, less polar form, leading to sharper peaks and better elution[7].
-
Overloading: Too much sample was loaded onto the column. Try running the column again with less material.
-
Inappropriate Polarity: The eluent may be too weak, causing the compound to move very slowly and spread out.
Q: The separation between my product and an impurity is poor. How can I improve it?
A:
-
Optimize the Mobile Phase: Use TLC to test various solvent systems. A less polar mobile phase will generally increase the retention time of all compounds and may improve separation (increase the ΔRf). A common starting point for aromatic acids is a mixture of hexane and ethyl acetate[6].
-
Use a Finer Stationary Phase: Employing silica gel with a smaller particle size can increase the number of theoretical plates and enhance resolution.
-
Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then more polar impurities[23].
Data Presentation: Typical Mobile Phase Systems
The choice of eluent is crucial for effective chromatographic separation.
| Mobile Phase System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | General purpose system for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not elute with ethyl acetate systems. |
| Hexane / Ethyl Acetate + 1% Acetic Acid | Low to Medium | Highly recommended for carboxylic acids to prevent tailing[7]. |
References
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Process for the synthesis of 3,5-bis(trifluoromethyl)
- Recrystalliz
- CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
- Purification of benzoic acid - US3235588A - Google P
- Cross-Validation of Analytical Techniques for Phenyl Benzoate Purity Assessment: A Compar
- The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid - ChemicalBook.
- Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis - Benchchem.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC - Benchchem.
- 3,5-Bis(trifluoromethyl)benzoic acid 98 725-89-3 - Sigma-Aldrich.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Chromatographic separations of arom
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM.
- Acid–base extraction - Wikipedia.
- Acid-Base Extraction.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
- 3,5-Bis(trifluoromethyl)benzoic acid - Chongqing Chemdad Co. ,Ltd.
- Lab Report Recrystalliz
- 3-(Trifluoromethyl)benzoic acid 454-92-2 wiki - Guidechem.
- Recrystalliz
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- 23. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Grignard Reaction Conditions for Carboxylation
Welcome to the technical support center for Grignard reaction optimization, with a specific focus on carboxylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your path to successful carboxylation is both efficient and reliable.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the Grignard carboxylation process. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of Carboxylic Acid
Symptoms: After acidic workup, analysis (e.g., TLC, LC-MS, NMR) shows a low yield of the desired carboxylic acid product, with a significant amount of unreacted starting material (the organic halide) or side products.
Potential Causes & Solutions:
-
Cause A: Failure of Grignard Reagent Formation. The carboxylation step is contingent on the successful formation of the Grignard reagent. Failure to form the reagent is a primary reason for low or no product yield.
-
Solution 1: Ensure Strictly Anhydrous Conditions. Grignard reagents are highly basic and will react with even trace amounts of water, which is a much faster reaction than the desired nucleophilic addition to carbon dioxide.[1][2] All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled to room temperature before use.[3] Solvents must be anhydrous.
-
Solution 2: Activate the Magnesium Metal. The surface of magnesium turnings can have a passivating layer of magnesium oxide. Gentle crushing of the turnings or using a glass rod to grind them in the reaction flask can expose a fresh surface.[3] Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is also highly effective.[3]
-
Solution 3: Monitor for Initiation. The formation of the Grignard reagent is an exothermic reaction.[4] A noticeable increase in temperature, bubbling at the magnesium surface, or a cloudy/gray appearance of the solution are indicators of a successful initiation.[5] For larger-scale reactions, in-situ monitoring techniques like FTIR can be used to track the consumption of the organic halide, confirming initiation.[4]
-
-
Cause B: Inefficient Carboxylation. The Grignard reagent may have formed successfully, but the reaction with carbon dioxide is suboptimal.
-
Solution 1: Use a Large Excess of CO2. Ensure that the Grignard reagent is the limiting reagent. A large excess of freshly crushed, high-quality dry ice (solid CO2) should be used to maximize the chances of a successful collision and reaction.
-
Solution 2: Maintain Low Temperatures. The carboxylation reaction should be performed at low temperatures (typically -78 °C, the sublimation point of dry ice) to minimize side reactions. Adding the Grignard solution slowly to a slurry of dry ice in an appropriate solvent (like THF or diethyl ether) is a common and effective method.[6]
-
Solution 3: Consider the Method of CO2 Addition. Bubbling CO2 gas through the Grignard solution is an alternative to using dry ice, but it can be less efficient and may introduce impurities if the gas is not dry.
-
Problem 2: Formation of Significant Side Products
Symptoms: The final product mixture contains a high proportion of undesired compounds, such as the corresponding alkane from the Grignard reagent, a Wurtz coupling product (R-R), or a ketone.
Potential Causes & Solutions:
-
Cause A: Protonation of the Grignard Reagent.
-
Explanation: As mentioned, Grignard reagents are strong bases and will be quenched by any protic source, leading to the formation of the corresponding alkane.[5]
-
Solution: Rigorous adherence to anhydrous conditions is paramount. Ensure that not only the solvents and glassware are dry but also that the starting organic halide is free of water.
-
-
Cause B: Wurtz Coupling.
-
Explanation: The Grignard reagent can react with the starting organic halide to form a homocoupled product (R-R).[7] This is more prevalent with certain types of halides, such as benzylic halides.
-
Solution 1: Slow Addition of Halide. During the formation of the Grignard reagent, add the organic halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, thus minimizing the rate of the Wurtz reaction.[7]
-
Solution 2: Solvent Choice. The choice of solvent can influence the rate of Wurtz coupling. For instance, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to traditional solvents like THF and diethyl ether.[7][8]
-
-
Cause C: Over-addition to Form a Ketone.
-
Explanation: The initially formed magnesium carboxylate can be attacked by a second molecule of the Grignard reagent to form a ketone after workup. This is more likely if the reaction temperature is too high.
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the carbon dioxide.[2] The slow addition of the Grignard reagent to an excess of CO2 also helps to ensure that the Grignard reagent is consumed in the primary carboxylation step before it can react with the carboxylate product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for a Grignard carboxylation reaction?
A1: The most common solvents are diethyl ether and tetrahydrofuran (THF).[8] Both are effective at solvating the Grignard reagent. THF is generally preferred for its higher boiling point and better solvating ability for more complex Grignard reagents. However, for certain substrates, 2-methyltetrahydrofuran (2-MeTHF) can be a superior choice as it can minimize side reactions like Wurtz coupling and is considered a "greener" solvent.[7][8]
Q2: How can I be sure my Grignard reagent has formed before proceeding with carboxylation?
A2: Visual cues such as bubbling, a color change to cloudy gray, and a noticeable exotherm are strong indicators.[5] For a more quantitative assessment, you can perform a titration. A common method is to take an aliquot of the Grignard solution and titrate it against a solution of iodine in THF until the color of the iodine persists.[2]
Q3: Can I perform a Grignard carboxylation on a substrate with other functional groups?
A3: This is a critical consideration. Grignard reagents are incompatible with acidic protons.[9] Therefore, your substrate cannot contain functional groups such as alcohols (-OH), amines (-NH), thiols (-SH), or carboxylic acids (-COOH).[9][10] These groups will be deprotonated by the Grignard reagent, consuming it before it can react with CO2. Protecting group chemistry is often required for such substrates.
Q4: What is the purpose of the acidic workup?
A4: The initial reaction between the Grignard reagent and CO2 forms a magnesium salt of the carboxylate (a halomagnesium carboxylate).[9][10][11] The acidic workup, typically with a dilute strong acid like HCl or H2SO4, is necessary to protonate this salt to yield the final, neutral carboxylic acid product.[10][11]
Q5: Why is it important to add the Grignard reagent to the dry ice, and not the other way around?
A5: Adding the Grignard reagent to a large excess of dry ice ensures that the Grignard is the limiting reactant at all times. This minimizes the chance of the Grignard reagent reacting with the newly formed carboxylate salt, which would lead to the formation of a ketone as a side product.[12]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Grignard Reagent Formation
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Magnesium Activation: Add magnesium turnings to the flask and gently flame-dry under a flow of inert gas.[3] Allow to cool to room temperature. A small crystal of iodine can be added to aid activation.[3]
-
Solvent Addition: Add anhydrous solvent (e.g., THF, diethyl ether) via cannula or syringe.
-
Halide Addition: Dissolve the organic halide in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction.
-
Initiation & Reflux: Once the reaction has initiated (observe for exotherm and bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Protocol 2: Carboxylation of the Grignard Reagent
-
CO2 Preparation: In a separate flask, create a slurry of freshly crushed dry ice in an anhydrous solvent (e.g., THF).
-
Cooling: Cool the dry ice slurry to -78 °C in a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent solution to the cold CO2 slurry via a cannula with vigorous stirring.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quenching & Workup: Carefully pour the reaction mixture over a mixture of ice and a strong acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by recrystallization or chromatography.
Table 1: Solvent Properties and Recommendations
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Diethyl Ether | 34.6 | Easy to remove, good for initiation | Highly flammable, low boiling point can be problematic for less reactive halides |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, good solvating power | Can be more difficult to remove, can form peroxides |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, can suppress Wurtz coupling, greener alternative | More expensive, can be more difficult to remove |
Section 4: Mechanistic Insights & Visualizations
The carboxylation of a Grignard reagent is a classic example of nucleophilic addition to a carbonyl group.[1][10] The carbon atom in the Grignard reagent is nucleophilic due to the polar nature of the carbon-magnesium bond.[1] This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide.[10][11]
Diagram 1: Grignard Carboxylation Mechanism
Caption: Mechanism of Grignard carboxylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Pharmaceutical syntheses featuring the Grignard reaction. - ResearchGate. Available at: [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Which method is the best to conduct the Grignard reaction? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. Available at: [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
The Grignard Reagents | Organometallics - ACS Publications. Available at: [Link]
-
Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents - JoVE. Available at: [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Available at: [Link]
-
CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - ResearchGate. Available at: [Link]
-
Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents - YouTube. Available at: [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]
-
Ch19: RMgX + CO2 -> RCO2H - University of Calgary. Available at: [Link]
-
Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - NIH. Available at: [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. Available at: [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. Available at: [Link]
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
A) Direct and indirect addition of Grignard reagents to carboxylate... - ResearchGate. Available at: [Link]
-
Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog. Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 11. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Trifluoromethylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial routes for synthesizing trifluoromethylbenzoic acid?
The most prevalent commercial methods for synthesizing isomers of trifluoromethylbenzoic acid (TFMA) typically begin with the corresponding trifluoromethyltoluene or a related precursor. The key synthetic transformations involve the conversion of a methyl or trihalomethyl group into a carboxylic acid. The main strategies include:
-
Oxidation of Trifluoromethyltoluene: Direct oxidation of the methyl group of trifluoromethyltoluene is a common route. However, the powerful electron-withdrawing nature of the -CF3 group makes the methyl group resistant to oxidation, often requiring harsh conditions which can lead to side-products.
-
Hydrolysis of Benzotrichloride Analogues: A robust and widely used multi-step method involves the free-radical chlorination of a methyl group to a trichloromethyl (-CCl3) group, followed by fluorination to the trifluoromethyl (-CF3) group, and subsequent hydrolysis of an acid chloride or related functional group to yield the final carboxylic acid.[1]
-
Hydrolysis of (Trichloromethyl)trifluoromethylbenzene: This method involves the hydrolysis of a precursor that already contains the trifluoromethyl group. For example, 3-(trichloromethyl)trifluoromethylbenzene can be hydrolyzed, often with a zinc catalyst, to produce 3-trifluoromethylbenzoic acid.[2] This avoids the need for a separate fluorination step on the acid precursor.
Q2: What is the most common side-product I should be aware of, and why does it form?
The most frequently encountered side-product is the corresponding unhydrolyzed intermediate , such as the benzoyl chloride or benzotrifluoride precursor. For instance, in syntheses that rely on the hydrolysis of a benzoyl chloride, residual moisture is a critical parameter.
Mechanistic Cause: Acyl chlorides are highly reactive electrophiles. In the final hydrolysis step, water acts as a nucleophile, attacking the carbonyl carbon. If the reaction is incomplete due to insufficient water, inadequate reaction time, or low temperature, the benzoyl chloride intermediate will remain. Conversely, if the starting material for the synthesis is a benzoyl chloride that has been improperly stored, it may have already partially hydrolyzed to the carboxylic acid before the reaction even begins, leading to purification challenges.[3]
Q3: My final product shows isomeric impurities. What is the likely source?
Isomeric impurities, such as the presence of ortho- or para-trifluoromethylbenzoic acid in a synthesis targeting the meta-isomer, almost always trace back to the starting materials. For example, a common precursor synthesis starts with m-xylene. If this starting material is contaminated with o-xylene or p-xylene, these isomers will be carried through the entire reaction sequence, leading to a final product that is a mixture of isomers.[2]
Recommendation: Always verify the purity of your starting materials via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before commencing the synthesis.
Troubleshooting Guide for Side-Product Formation
This section addresses specific experimental issues with a focus on identifying the cause and providing actionable solutions.
Problem 1: Low yield with significant recovery of starting material (e.g., trifluoromethyltoluene).
-
Symptom: Analysis of the crude product (e.g., by GC or NMR) shows a high percentage of unreacted trifluoromethyltoluene and low conversion to the desired benzoic acid.
-
Probable Cause: Incomplete oxidation. The -CF3 group is strongly electron-withdrawing, which deactivates the benzylic protons of the methyl group, making oxidation difficult. Your oxidation conditions (reagent concentration, temperature, or reaction time) are likely insufficient.
-
Proposed Solution & Validation:
-
Increase Oxidant Concentration: Incrementally increase the molar equivalents of your oxidizing agent (e.g., KMnO4, CrO3). Monitor the reaction progress by TLC or GC to find the optimal concentration without promoting over-oxidation.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as excessive heat can lead to decomposition or other side-products.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.
-
-
Verification: Successful troubleshooting will show >95% conversion of the starting material in the crude reaction analysis.
Problem 2: The crude product contains significant amounts of benzaldehyde or benzyl alcohol derivatives.
-
Symptom: Spectroscopic analysis (¹H NMR, IR) indicates the presence of an aldehyde (-CHO peak ~9-10 ppm in ¹H NMR) or alcohol (-OH peak in IR, benzylic CH2 peak in ¹H NMR).
-
Probable Cause: This points to incomplete oxidation or incomplete chlorination in multi-step syntheses.
-
Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates. Stopping the reaction prematurely will leave these intermediates in the mixture.
-
Incomplete Chlorination: If your synthesis involves photochlorination of a methyl group to a -CCl3 group, incomplete reaction can leave -CH2Cl or -CHCl2 species. Subsequent hydrolysis of these would yield the corresponding benzyl alcohol and benzaldehyde.
-
-
Proposed Solution & Validation:
-
For Oxidation Reactions: Refer to the solutions for Problem 1 (increase oxidant, temperature, or time).
-
For Chlorination Reactions: Ensure your chlorine source is not depleted and that the UV lamp (if used) is functioning correctly. Monitor the reaction by GC to confirm the complete disappearance of the starting material and any monochloro/dichloro intermediates before proceeding.
-
-
Causality Diagram: Oxidation Pathway & Side-Products
Caption: Oxidation pathway showing intermediate side-products.
Problem 3: My final product is contaminated with the corresponding benzoyl chloride.
-
Symptom: The product has a sharp, irritating odor. IR spectroscopy shows a strong carbonyl stretch around 1770-1800 cm⁻¹ (characteristic of an acid chloride) in addition to the carboxylic acid carbonyl.
-
Probable Cause: Incomplete hydrolysis of the benzoyl chloride intermediate. This is a common issue when precise control over the amount of water is required, especially in methods aiming to stop the hydrolysis of a benzotrichloride at the benzoyl chloride stage.
-
Proposed Solution & Validation:
-
Ensure Sufficient Water: Use a slight excess (e.g., 1.1-1.2 equivalents) of water for the hydrolysis step. If the reaction is biphasic, ensure vigorous stirring to maximize interfacial contact.
-
Catalyst Check: In catalyzed hydrolysis (e.g., using ZnCl2 for benzotrichloride hydrolysis), ensure the catalyst is active and present in the correct loading.[2]
-
Purification: If the side-product has already formed, it can often be removed by a workup procedure. Carefully quench the reaction mixture with a mild aqueous base (e.g., NaHCO3 solution). The benzoyl chloride will react to form the desired carboxylate salt, which can then be re-acidified to yield the pure carboxylic acid, while other neutral impurities are removed in the organic phase.
-
-
Troubleshooting Workflow
Caption: Decision workflow for handling benzoyl chloride impurities.
Quantitative Data & Protocols
Table 1: Effect of Catalyst on Hydrolysis of 3-(Trichloromethyl)trifluoromethylbenzene
| Catalyst (1 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 3-TFMA (%) |
| None | 140 | 24 | 15 | <10 |
| Zinc Acetate | 140 | 8 | >99 | 95 |
| Zinc Chloride | 140 | 10 | >99 | 92 |
| Ferric Chloride | 140 | 12 | 85 | 78 |
Data is illustrative, based on typical outcomes described in patent literature.[2]
Protocol 1: Purification of Trifluoromethylbenzoic Acid via Recrystallization
This protocol is designed to remove less polar impurities (e.g., unreacted starting material) and some isomeric impurities.
Objective: To purify crude trifluoromethylbenzoic acid to >99% purity.
Materials:
-
Crude Trifluoromethylbenzoic Acid
-
Toluene
-
Hexane
-
500 mL Erlenmeyer Flask
-
Heating Mantle with Stirring
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Dissolution: Place 10.0 g of crude trifluoromethylbenzoic acid into the 500 mL Erlenmeyer flask. Add 50 mL of toluene.
-
Heating: Gently heat the mixture on a heating mantle with stirring. Continue to add small portions of toluene until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Inducing Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a single seed crystal of pure product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual toluene and soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Verification: Confirm the purity of the recrystallized product using HPLC, NMR, or melting point analysis. The melting point for pure 3-trifluoromethylbenzoic acid is 105-107°C.
References
- Source: Google Patents (CN101066917A)
- Source: Google Patents (CN107417518A)
-
Title: 3-(Trifluoromethyl)benzoic acid Source: PubChem, National Institutes of Health URL: [Link]
-
Title: benzotrichloride---> benzoylchloride Source: Sciencemadness Discussion Board URL: [Link]
Sources
Technical Support Center: A Guide to Solubilizing Phenyl-Trifluoromethyl-Benzoic Acid Derivatives in Aqueous Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with phenyl-trifluoromethyl-benzoic acid derivatives. This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome the significant challenge of poor aqueous solubility inherent to this class of compounds. Due to the hydrophobic nature of the phenyl ring and the lipophilic trifluoromethyl (-CF3) group(s), these molecules often exhibit limited solubility in water, posing a hurdle for various experimental and developmental workflows.
This document leverages data from structurally similar and well-characterized analogs, such as 3-(Trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, to provide robust and transferable protocols. The principles outlined herein are broadly applicable to aromatic carboxylic acids.
Section 1: Foundational Knowledge - Physicochemical Properties
Understanding the inherent properties of your compound is the first step in designing an effective solubilization strategy. The presence of the acidic carboxylic acid group is the key to many of the techniques described below.
| Property | 3-(Trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid | General Rationale & Implication |
| Molecular Formula | C₈H₅F₃O₂[1] | C₉H₄F₆O₂[2][3][4] | - |
| Molecular Weight | ~190.12 g/mol [1] | ~258.12 g/mol [2][3][4] | Higher molecular weight and the addition of a second -CF₃ group increase hydrophobicity. |
| Aqueous Solubility | Low / Water Insoluble[5] | Slightly soluble in water[3][6] | The large, nonpolar aromatic surface area limits interaction with polar water molecules. |
| pKa (Predicted) | ~3.77[7] | ~3.34[3][6] | The electron-withdrawing -CF₃ groups increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2). This is a critical value for pH-based solubilization.[8] |
| Organic Solubility | - | Soluble in DMSO, Methanol[3][6] | Indicates that co-solvent strategies using water-miscible organic solvents are viable. |
| Physical Form | Solid (Powder/Crystal)[7] | Solid[2][3] | Dissolution from a solid state requires overcoming crystal lattice energy in addition to solvation. |
Section 2: Troubleshooting Decision Workflow
Before proceeding to detailed protocols, this workflow helps in selecting the most appropriate starting point for your specific experimental needs.
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Phenyl-5-trifluoromethylbenzoic acid not dissolving in neutral water or buffer? A: The primary reason is its molecular structure. The phenyl ring and the trifluoromethyl (-CF₃) group are both highly hydrophobic (water-repelling). These large, nonpolar sections of the molecule dominate its behavior, making it energetically unfavorable to dissolve in a highly polar solvent like water. For dissolution to occur, the energy required to break the compound's own crystal lattice structure and disrupt the hydrogen-bonding network of water must be compensated by favorable solute-solvent interactions, which are limited in this case.[8][9]
Q2: What is the fastest and most common method to try first? A: For any ionizable compound like a carboxylic acid, pH adjustment is the most direct and effective initial strategy.[10] By raising the pH of the solution to be at least 1.5-2 units above the compound's pKa (for this class, a pH of 6.0 or higher is a good starting point), you convert the neutral, poorly soluble carboxylic acid (R-COOH) into its charged, highly soluble carboxylate salt (R-COO⁻).[5]
Q3: I've adjusted the pH, but solubility is still limited or it precipitates upon storage. What should I try next? A: If pH adjustment alone is insufficient, the next step is often a combination approach. You can try gentle heating or sonication to provide the energy needed to break the crystal lattice. If that fails, introducing a small amount of a water-miscible co-solvent like ethanol or DMSO to your pH-adjusted solution can further enhance solubility.[11] Precipitation upon storage may indicate that the solution is supersaturated or that the pH has shifted (e.g., due to CO₂ absorption from the air).
Q4: Can I just dissolve my compound in 100% DMSO and dilute it into my aqueous medium? A: Yes, this is a very common practice. However, it must be done with caution. These compounds are often highly soluble in solvents like DMSO or methanol.[3][6] When a concentrated DMSO stock is added to an aqueous buffer, the compound may "crash out" or precipitate because the final concentration of the co-solvent is too low to maintain solubility. Best Practice: Prepare the most concentrated stock possible in your chosen organic solvent, then add it to your aqueous medium slowly while vortexing. Always ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) and compatible with your experimental system, especially in cell-based assays where solvents can be toxic.
Q5: How do I choose the best strategy for my specific experiment (e.g., cell-based assay vs. chemical reaction)? A: The choice is dictated by compatibility:
-
Cell-Based Assays: The primary constraints are pH and solvent toxicity. The final pH must be within a physiological range (typically 7.2-7.4). The final concentration of co-solvents like DMSO must be below the toxicity threshold for your cell line. In this context, cyclodextrin-based formulations are often ideal as they are generally biocompatible.
-
Biochemical/Enzymatic Assays: Similar to cell-based assays, but enzyme activity can be sensitive to both pH and the presence of organic solvents. Always run a vehicle control (buffer with the same pH and solvent concentration but without your compound) to ensure the solubilization method itself is not affecting the results.
-
In Vivo Studies (Animal Models): Requires careful formulation to ensure biocompatibility and prevent precipitation upon injection. Co-solvents like PEG 400 and cyclodextrins are commonly used. pH must be near physiological.
-
Chemical Reactions: This context offers the most flexibility. A wider range of pH values and co-solvents can be used, as the primary goal is simply to get the reactant into the solution phase.
Section 4: In-Depth Troubleshooting Guides & Protocols
Guide 1: Solubility Enhancement via pH Adjustment
Principle & Rationale: This method leverages the acidic nature of the carboxylic acid group. According to the Henderson-Hasselbalch equation, the ratio of the deprotonated (conjugate base, R-COO⁻) to the protonated (acid, R-COOH) form of the compound is determined by the solution's pH and the compound's pKa.
pH = pKa + log([R-COO⁻] / [R-COOH])
When the pH is significantly higher than the pKa, the equilibrium shifts heavily towards the [R-COO⁻] form. This carboxylate anion is ionic and therefore vastly more soluble in water than the neutral acid. The trifluoromethyl groups on the phenyl ring are electron-withdrawing, which stabilizes the carboxylate anion and lowers the pKa relative to unsubstituted benzoic acid, making this method effective even at near-neutral pH.[8]
Experimental Protocol:
-
Weigh Compound: Accurately weigh the desired amount of the solid acid.
-
Initial Suspension: Add a portion (e.g., 80%) of your final desired volume of purified water or buffer. The compound will likely form a suspension.
-
Basification: While stirring or vortexing, add a 0.1 M or 1.0 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: As the pH increases and surpasses the compound's pKa (~3.4-3.8), the solid will begin to dissolve. Continue adding base until all the solid is dissolved and the pH is stable at your target value (e.g., pH 7.4).
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter. Note that some material may be lost to filter binding.
Troubleshooting:
-
Precipitation on Dilution: If you are diluting this stock into a more acidic medium, the compound may precipitate as it gets re-protonated. Ensure the final buffer has sufficient capacity to maintain the required pH.
-
Incomplete Dissolution: If the compound doesn't dissolve even at a high pH, it may indicate that the intrinsic solubility of the salt form has been exceeded. In this case, you will need to either lower the target concentration or combine this method with the co-solvent approach.
Guide 2: Utilizing Co-solvents
Principle & Rationale: Poorly soluble drugs often dissolve better in solvent mixtures than in a single solvent, a phenomenon known as cosolvency.[12] Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) act as co-solvents. They work by reducing the overall polarity of the solvent system, which diminishes the energy required to create a cavity in the solvent for the nonpolar solute. This makes the solvation process more favorable.[11] The choice of co-solvent depends on the required solubilization power and experimental constraints like biocompatibility.
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent appropriate for your application (e.g., DMSO or ethanol for in vitro, PEG 400 for in vivo).
-
Prepare Concentrated Stock: Dissolve the weighed compound in the smallest possible volume of the pure co-solvent to create a high-concentration stock solution. Sonication or gentle warming may aid this process.
-
Dilution: Add the concentrated stock solution to the aqueous medium dropwise while vigorously stirring or vortexing. Never add the aqueous solution to the organic stock, as this will cause immediate precipitation.
-
Observe for Clarity: Ensure the final solution remains clear. If turbidity or precipitation occurs, the solubility limit in that specific water/co-solvent ratio has been exceeded.
Troubleshooting:
-
"Crashing Out": This is the most common failure mode, occurring when the final percentage of the co-solvent is too low to maintain solubility.
-
Mitigation 1: Increase the percentage of co-solvent in the final solution, if your experiment allows.
-
Mitigation 2: Lower the final concentration of your compound.
-
Mitigation 3: Combine with pH adjustment. Prepare your stock in the co-solvent, then dilute it into a buffer with a pH > pKa.
-
Guide 3: Cyclodextrin-Mediated Solubilization
Principle & Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic "guest" molecules, like the phenyl-trifluoromethyl moiety, within their cavity, forming a host-guest inclusion complex.[14] This complex presents a hydrophilic exterior to the bulk water, effectively masking the hydrophobic guest and dramatically increasing its apparent aqueous solubility.[15][16] The stoichiometry of this complex is often 1:1.[13]
Experimental Protocol:
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and low toxicity.
-
Prepare CD Solution: Dissolve the cyclodextrin in water or buffer. A 10-20% (w/v) solution is a typical starting point.
-
Add Compound: Add the powdered 3-Phenyl-5-trifluoromethylbenzoic acid to the CD solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow the equilibrium of complex formation to be reached. Gentle heating (40-50°C) can accelerate this process.
-
Clarify Solution: After equilibration, centrifuge or filter the solution to remove any remaining undissolved compound. The clear supernatant is your stock solution of the inclusion complex.
Troubleshooting:
-
Low Solubilization Efficacy: The binding affinity may be low, or the concentration of the cyclodextrin may be insufficient. Try increasing the cyclodextrin concentration or testing a different type of CD (e.g., γ-CD).
-
Determining Concentration: The concentration of the dissolved drug in the final solution should be confirmed analytically (e.g., by UV-Vis spectrophotometry or HPLC) as it may not be equivalent to the total amount of drug added.
Section 5: Summary of Strategies
| Strategy | Ease of Use | Compatibility with Biological Assays | Key Causality | Potential Pitfalls |
| pH Adjustment | High | Good, if final pH is physiological. | Converts insoluble acid to soluble carboxylate salt. | Precipitation if pH drops; limited by the salt's intrinsic solubility. |
| Co-solvents | High | Moderate; depends on solvent toxicity. | Reduces bulk solvent polarity to favor solvation of hydrophobic molecules. | Compound can "crash out" upon dilution; solvent may interfere with the assay. |
| Cyclodextrins | Moderate | Excellent; generally biocompatible. | Encapsulates the hydrophobic moiety in a host-guest complex. | Requires equilibration time; may require analytical validation of final concentration. |
References
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PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]
-
Chongqing Chemdad Co., Ltd. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]
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PubChem. 3-Methyl-5-(trifluoromethyl)benzoic acid. [Link]
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Indian Academy of Sciences. Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. [Link]
-
ResearchGate. The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
-
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. [Link]
-
Journal of Drug Discovery and Therapeutics. STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzoic acid. [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]
-
ResearchGate. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]
- Google Patents. Process of preparing 3-trifluoromethyl benzoic acid.
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MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
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NIH National Library of Medicine. Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. [Link]
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NIH National Library of Medicine. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
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International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]
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SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]
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PubMed. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. [Link]
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NIH National Library of Medicine. Solubility enhancement of cox-2 inhibitors using various solvent systems. [Link]
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NIH National Library of Medicine. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
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OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
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UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]
-
MDPI. Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]
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ResearchGate. Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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How to reduce impurities in 3-Phenyl-5-trifluoromethylbenzoic acid production
Welcome to the technical support center for the synthesis and purification of 3-Phenyl-5-trifluoromethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your production for the highest possible purity.
Introduction: The Critical Need for Purity
3-Phenyl-5-trifluoromethylbenzoic acid is a key building block in the development of various pharmacologically active compounds. Due to its role in drug discovery and development, achieving exceptionally high purity is not merely a goal but a stringent requirement. Even trace impurities can lead to downstream reaction failures, introduce toxicological risks, or complicate the interpretation of biological data. This guide addresses the common challenges encountered during its synthesis, focusing on the identification, mitigation, and removal of process-related impurities.
Part 1: Understanding the Synthetic Landscape and Common Impurities
The most prevalent and efficient method for synthesizing 3-Phenyl-5-trifluoromethylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Typical Synthetic Route: Suzuki-Miyaura Coupling
The reaction couples 3-Bromo-5-(trifluoromethyl)benzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura synthesis of the target compound.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure (Example) | Origin | Impact on Product/Process |
| Unreacted Starting Materials | 3-Bromo-5-(trifluoromethyl)benzoic acid; Phenylboronic acid | Incomplete reaction, suboptimal stoichiometry, or catalyst deactivation. | Depresses melting point, complicates purification, affects yield calculations. |
| Homocoupled Byproducts | Biphenyl; 5,5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid | Undesired coupling of two boronic acid molecules or two aryl halide molecules. Often exacerbated by the presence of oxygen.[1] | Difficult to separate due to similar structural features. Biphenyl is a common, persistent impurity. |
| Protodeboronation Product | Benzene (volatile); Benzoic Acid (if starting from phenylboronic acid) | Reaction of the boronic acid with a proton source (e.g., water) instead of the aryl halide.[2] | Reduces yield and introduces simpler aromatic impurities. |
| Catalyst Residues | Palladium (elemental or complexed) | Incomplete removal during workup. | Can be toxic and may interfere with subsequent catalytic steps. Strict regulatory limits for APIs. |
| Boronic Acid Anhydrides | Triphenylboroxine | Thermal dehydration of phenylboronic acid, often present in the starting material.[3] | Can affect reaction stoichiometry and reactivity. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and workup.
Q1: My reaction seems to stall, and I have a high percentage of unreacted 3-bromo-5-(trifluoromethyl)benzoic acid remaining. What should I do?
A1: This is a common issue often related to catalyst activity or reaction conditions.
-
Causality: Incomplete reactions are typically due to catalyst deactivation, insufficient base, or poor mass transfer. The palladium catalyst can be poisoned by impurities or precipitate out of the reaction mixture if not properly stabilized by ligands.
-
Troubleshooting Steps:
-
Check Your Reagents: Ensure your phenylboronic acid is of good quality. Boronic acids can dehydrate to form boroxines, which may react differently.[3] Use freshly purchased or properly stored boronic acid.
-
Degas Thoroughly: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling.[1] Before adding the catalyst, sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
Optimize the Base: The choice and amount of base are critical. An insufficient amount will halt the catalytic cycle. For this substrate, a stronger base like potassium phosphate (K₃PO₄) may be more effective than sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and well-dispersed.
-
Increase Temperature: If the reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 90-100 °C to improve reaction kinetics, but be mindful that higher temperatures can also increase byproduct formation.[1]
-
Q2: I've successfully synthesized the product, but my NMR shows a significant amount of biphenyl. How can I prevent this?
A2: Biphenyl is the result of phenylboronic acid homocoupling, a persistent side reaction.
-
Causality: This side reaction is primarily driven by the presence of oxygen, which facilitates the oxidative homocoupling of the boronic acid, and can also be influenced by the choice of palladium catalyst and base.[1][4]
-
Prevention Strategies:
-
Rigorous Degassing: This is the most critical factor. As mentioned in A1, ensure your reaction setup is scrupulously free of oxygen.
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can drive homocoupling. Avoid using more than 1.3 equivalents.
-
Controlled Addition: In larger-scale reactions, adding the phenylboronic acid solution slowly to the reaction mixture containing the aryl halide and catalyst can sometimes minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Q3: After workup, my product is a grey or black powder, indicating palladium contamination. How do I remove it?
A3: Residual palladium is a major concern, especially for pharmaceutical applications.
-
Causality: Elemental palladium ("palladium black") can precipitate during the reaction and become physically trapped in the product. Soluble palladium complexes may also remain.
-
Removal Protocols:
-
Filtration through Celite®: After the reaction is complete, cool the mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Pass the entire mixture through a pad of Celite® or diatomaceous earth. This will physically trap the precipitated palladium.
-
Activated Carbon Treatment: Dissolve the crude product in a solvent. Add a small amount (1-5% w/w) of activated carbon and stir or heat gently for 30-60 minutes. The carbon will adsorb the palladium. Filter the mixture through Celite® to remove the carbon. Caution: Activated carbon can also adsorb your product, leading to yield loss, so use it judiciously.
-
Palladium Scavengers: For very low-level removal, commercially available silica-based scavengers with thiol or amine functionalities can be used. These are stirred with a solution of the product and then filtered off.
-
Part 3: High-Purity Purification Protocols
Even with an optimized reaction, a robust purification strategy is essential. The acidic nature of the target compound is a powerful tool for its purification.
Protocol 1: Acid-Base Extraction for Selective Purification
This is the most effective first-pass purification method to remove neutral impurities like biphenyl.
-
Rationale: The carboxylic acid group of the product is readily deprotonated by a base to form a water-soluble carboxylate salt. Neutral impurities, such as biphenyl and unreacted starting material esters (if used), will remain in the organic phase and can be washed away. Re-acidification of the aqueous layer precipitates the purified product.[5][6]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its sodium salt.
-
To remove any trapped neutral impurities, wash the aqueous layer once more with a fresh portion of the organic solvent. Discard this organic wash.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2 (test with pH paper). A white precipitate of the purified product will form.
-
Collect the solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent technique to remove impurities that have similar acidity but different solubility profiles.[7]
-
Rationale: The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.[8] Carboxylic acids generally crystallize well.[9]
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. See Table 2 for suggestions. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the acid-base extracted product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (approx.) | Rationale & Comments |
| Ethanol / Water | Start with EtOH, add Water as anti-solvent | The compound is soluble in hot ethanol. Water is then added dropwise until the solution becomes cloudy (the cloud point), then a drop of hot ethanol is added to clarify. Excellent for polar compounds.[10] |
| Toluene | N/A | A good choice for aromatic compounds. Provides a good solubility differential between hot and cold. |
| Heptane / Ethyl Acetate | Start with EtOAc, add Heptane as anti-solvent | The compound is highly soluble in ethyl acetate. Heptane is added to the hot solution to induce crystallization upon cooling. Good for removing more polar impurities. |
| Acetic Acid / Water | Start with Acetic Acid, add Water | Acetic acid can be a good solvent for carboxylic acids, and water acts as an effective anti-solvent. Residual acetic acid must be thoroughly removed during drying. |
References
- Merck & Co., Inc. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Shanghai Institute of Organic Chemistry. (2007). Process of preparing 3-trifluoromethyl benzoic acid.
- Merck & Co., Inc. (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
- Asahi Kasei Corp. (2002). Process for producing phenylboronic acids and triphenylboroxines.
-
Różyło, J. K., & Zabłocka, M. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
- The Dow Chemical Company. (2003). Purification of carboxylic acids by complexation with selective solvents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11086788, 3-Bromo-5-(trifluoromethyl)benzoic acid. [Link]
-
Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
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Georganics. (2024). Phenylboronic acid – preparation and application. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fluoro- vs. Trifluoromethyl-Substituted Benzoic Acids in Drug Discovery
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, profoundly influencing a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of two of the most common fluorinated substituents, the single fluoro (–F) group and the trifluoromethyl (–CF3) group, using the benzoic acid scaffold as a model system. We will dissect their fundamental physicochemical differences, analyze their impact on biological activity through case studies, and provide robust, validated experimental protocols for researchers to assess these effects in their own work.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy to modulate its properties.[2] Fluorine's high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond can dramatically alter a molecule's characteristics.[3] A single fluorine atom can serve as a bioisostere for a hydrogen atom, subtly altering electronic properties and blocking sites of metabolism.[4] In contrast, the trifluoromethyl group (–CF3) acts as a larger, lipophilic, and strongly electron-withdrawing substituent that can significantly change molecular conformation, acidity, and binding interactions.[5] Understanding the distinct consequences of choosing –F versus –CF3 is critical for rational drug design.
Physicochemical Properties: The "Why" Behind Biological Activity
The divergent biological effects of fluoro- and trifluoromethyl-substituted compounds are rooted in their fundamental physicochemical properties. The choice between these groups dictates acidity (pKa), lipophilicity (logP), and metabolic stability, which collectively influence how a molecule behaves in a biological system.
Electronic Effects and Acidity (pKa)
The electronic nature of the substituent directly impacts the acidity of the benzoic acid's carboxylic group. A lower pKa value indicates a stronger acid, which can be crucial for forming salt bridges or other ionic interactions with a biological target.
-
Fluoro Group (–F): A single fluorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. However, it also has a competing electron-donating resonance effect due to its lone pairs. The net result is a moderate increase in the acidity of benzoic acid.
-
Trifluoromethyl Group (–CF3): The –CF3 group is purely and intensely electron-withdrawing via induction, with no resonance contribution.[5] This makes it one of the strongest electron-withdrawing groups used in medicinal chemistry, leading to a significant decrease in the pKa of the benzoic acid, making it a much stronger acid.[2]
Lipophilicity (logP)
Lipophilicity, or the "greasiness" of a molecule, is a critical determinant of its ability to cross cell membranes and its potential for off-target toxicity.[6]
-
Fluoro Group (–F): The substitution of a hydrogen atom with a single fluorine atom generally leads to a small increase in lipophilicity.
-
Trifluoromethyl Group (–CF3): The –CF3 group is substantially more lipophilic than a single fluorine atom.[2] Its introduction markedly increases the overall logP of the parent molecule, which can enhance membrane permeability but may also increase binding to hydrophobic pockets in proteins like P-glycoprotein or hERG.[3][7]
Metabolic Stability
A key reason for incorporating fluorine is to block metabolic "hot spots," particularly oxidation by cytochrome P450 (CYP) enzymes.
-
Fluoro Group (–F): Replacing a metabolically vulnerable C-H bond with a robust C-F bond is a classic strategy to prevent oxidation at that position. However, mono-fluorination may only have a minimal impact on the overall electron density of an aromatic ring.[8][9]
-
Trifluoromethyl Group (–CF3): The –CF3 group is exceptionally stable to metabolic degradation.[5] Furthermore, its strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[2] This often leads to a longer in vivo half-life.[9]
Table 1: Comparative Physicochemical Properties of Substituted Benzoic Acids
| Property | Benzoic Acid (Unsubstituted) | 4-Fluorobenzoic Acid | 4-(Trifluoromethyl)benzoic Acid | Causality and Implication |
| pKa | 4.20 | 4.14 | 3.73 | The –CF3 group's strong inductive effect significantly increases acidity, enhancing potential for ionic interactions.[2] |
| Calculated logP | 1.87 | 2.11 | 3.01 | The –CF3 group markedly increases lipophilicity, which can improve cell permeability but also risks non-specific binding.[3][10] |
| Metabolic Stability | Susceptible to oxidation | C-F bond blocks oxidation at position 4 | C-F bonds are inert; ring is deactivated to oxidation | Both groups enhance stability, but the –CF3 group often provides greater protection against ring oxidation.[9] |
Comparative Biological Activity: A Head-to-Head Analysis
The differences in physicochemical properties translate directly into distinct biological activity profiles. While specific effects are always target-dependent, we can generalize based on common observations. For instance, in the context of enzyme inhibition, the stronger acidity of a CF3-benzoic acid could lead to a more potent interaction with a positively charged residue in the active site compared to its fluoro- counterpart. Conversely, the increased lipophilicity of the CF3-analog might be essential for entering a deeply buried, greasy active site.
Experimental Design & Protocols
To empirically determine the biological impact of these substitutions, a systematic approach involving biochemical and cell-based assays is necessary. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., Fluorescence-Based)
This protocol determines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% (IC50).[11]
Principle: A fluorogenic substrate is cleaved by the enzyme to produce a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor's potency is measured by its ability to reduce this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.
-
Substrate Stock: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of the fluoro- and trifluoromethyl-benzoic acids in DMSO, starting at 10 mM.
-
-
Assay Procedure (96-well black plate):
-
Add 48 µL of assay buffer to each well.
-
Add 1 µL of the compound dilutions from the compound plate (final DMSO concentration will be 2%).
-
Negative Control (No Inhibition): Add 1 µL of pure DMSO.
-
Positive Control (Full Inhibition): Add a known, potent inhibitor of the enzyme or leave out the enzyme.
-
Add 25 µL of a working solution of the enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of a working solution of the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 340/460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the negative control (100% activity) and positive control (0% activity).
-
Plot the normalized velocity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol assesses the general cytotoxicity of the compounds on a relevant cell line.[12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[13] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoro- and trifluoromethyl-benzoic acids in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Negative Control (No Treatment): Add medium with vehicle (e.g., 0.1% DMSO).
-
Positive Control (100% Cytotoxicity): Add a known cytotoxic agent (e.g., 10% DMSO or staurosporine).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).
-
Plot viability against the logarithm of compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).
-
Conclusion and Future Perspectives
The choice between a fluoro- and a trifluoromethyl-substituent is a critical decision in drug design, with each group offering a distinct profile of physicochemical and biological properties. The –F group provides a subtle modification to block metabolism and fine-tune electronics, whereas the –CF3 group imparts a more profound change, significantly increasing lipophilicity, acidity, and metabolic stability. The benzoic acid scaffold serves as an excellent model to study these effects, but the principles are broadly applicable across diverse chemical series. The provided experimental protocols offer a validated framework for researchers to quantitatively assess these differences, enabling data-driven decisions in the optimization of lead compounds. Future work will continue to explore novel fluorinated motifs that provide even greater control over the properties that are essential for developing safe and effective medicines.[4]
References
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Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
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Carreño, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
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ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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L'Heureux, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
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Block, E. (2023). Biologically Active Organofluorine Compounds. IntechOpen. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Peters, J. U. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
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Lin, G., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Samydai, A. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Available at: [Link]
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Zhou, P., et al. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. In Protein-Protein Interactions. Available at: [Link]
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ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
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van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available at: [Link]
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MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. Available at: [Link]
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American Chemical Society. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
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Carreño, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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A Comparative Guide to Pyrimidine-Derived EGFR Inhibitors: From Bench to Clinic
This guide provides an in-depth comparative analysis of pyrimidine-derived Epidermal Growth Factor Receptor (EGFR) inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the underlying molecular mechanisms, compare the performance of different inhibitor generations with supporting data, and provide detailed experimental protocols for their evaluation.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1] The EGFR signaling pathway is one of the most important pathways in mammalian cells.[1][2] Its activation initiates a cascade of intracellular events crucial for normal cell function.
Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor undergoes dimerization, which stimulates its intrinsic protein-tyrosine kinase activity.[3] This leads to the autophosphorylation of several tyrosine residues in its C-terminal domain, including Y992, Y1045, Y1068, Y1148, and Y1173.[3][4] These phosphorylated sites act as docking stations for various signaling proteins containing SH2 domains, which in turn activate key downstream pathways like MAPK, Akt, and JNK, ultimately driving DNA synthesis and cell proliferation.[3]
However, the aberrant activation of EGFR through overexpression or mutation is a well-established driver in numerous cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[5][6] This has made EGFR a prime therapeutic target. The pyrimidine scaffold has proven to be a particularly effective core structure for EGFR inhibitors, as it acts as a bioisostere to the purine ring of ATP, allowing it to compete effectively for the kinase's ATP-binding site.[7]
A Generational Leap: Pyrimidine-Based EGFR Inhibitors
The development of EGFR inhibitors, particularly those built on the pyrimidine framework, can be categorized into distinct generations, each designed to address the limitations of its predecessors.
First-Generation Inhibitors: The Reversible Competitors
Gefitinib stands as a hallmark first-generation EGFR Tyrosine Kinase Inhibitor (TKI). Its mechanism relies on reversibly and competitively blocking the ATP-binding site within the EGFR kinase domain.[6][8] This action prevents receptor autophosphorylation and halts the downstream signaling cascades that drive tumor growth.[6][9] These inhibitors are most effective in tumors harboring specific activating mutations, such as exon 19 deletions or the L858R point mutation, which render the cancer cells "addicted" to EGFR signaling.[8]
Third-Generation Inhibitors: Irreversible and Mutant-Selective
The clinical success of first-generation TKIs was often curtailed by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[10][11] This mutation increases the receptor's affinity for ATP, outcompeting the reversible inhibitors.[11][12][13]
Third-generation inhibitors were engineered to overcome this challenge. Pyrimidine-based drugs like Osimertinib and Avitinib represent this advanced class. Their key innovation is an irreversible mechanism of action. They form a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain. This permanent inactivation allows them to potently inhibit EGFR even in the presence of the T790M mutation.[7][14] Crucially, they are designed for high selectivity toward mutant forms of EGFR, sparing the wild-type (WT) receptor. This selectivity minimizes the dose-limiting toxicities, such as skin rash and diarrhea, that are common with less selective inhibitors.[15]
Performance Data: A Head-to-Head Comparison
The superiority of third-generation inhibitors is quantitatively demonstrated by their inhibitory concentrations (IC₅₀). The data clearly shows their enhanced potency against T790M-mutant EGFR and their selectivity over the wild-type receptor.
| Inhibitor | Target EGFR Genotype | IC₅₀ (nM) | Generation | Mechanism |
| Gefitinib | Wild-Type | ~100-800 | First | Reversible |
| L858R | ~10-50 | First | Reversible | |
| L858R/T790M | >1000 | First | Reversible | |
| Avitinib | Wild-Type | 7.68 | Third | Irreversible |
| L858R | 0.18 | Third | Irreversible | |
| L858R/T790M | 0.18 | Third | Irreversible | |
| Data synthesized from available literature.[15][16] Exact values may vary based on assay conditions. |
Avitinib, a third-generation inhibitor, demonstrates potent, sub-nanomolar inhibition of both the primary activating mutation (L858R) and the key resistance mutation (L858R/T790M).[15][16] Furthermore, its cellular activity shows a selectivity ratio of approximately 65-fold for inhibiting EGFR phosphorylation in T790M-mutant NCI-H1975 cells versus wild-type A431 cells, underscoring its improved therapeutic window.[15] This inhibition of EGFR phosphorylation directly translates to the suppression of downstream pro-survival signals like Akt and ERK1/2.[15]
Experimental Evaluation of Pyrimidine-Based Inhibitors
Rigorous and reproducible experimental protocols are the bedrock of drug discovery. Here, we detail validated methodologies for assessing the efficacy of EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[17]
Causality Behind Experimental Choices: The HTRF format is chosen for its high signal-to-noise ratio, reduced wash steps (making it faster and more reproducible), and suitability for automation and high-throughput screening.[17] The use of a biotinylated substrate and a europium cryptate-labeled antibody allows for a highly specific and sensitive detection of phosphorylation events.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute EGFR kinase, biotinylated peptide substrate, ATP, and test compounds to their final working concentrations in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]
-
Enzymatic Reaction: In a 384-well low-volume plate, add 2 µL of EGFR enzyme solution, followed by 1 µL of the test inhibitor (or DMSO as a vehicle control).[18]
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.[18]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[18]
-
Stop & Detect: Add 5 µL of detection reagent containing EDTA (to stop the reaction), Streptavidin-XL665 (binds to biotin), and an anti-phospho-tyrosine antibody labeled with a europium cryptate donor.[17]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.[17]
-
Readout: Measure the HTRF signal on a compatible plate reader. The ratio of the acceptor (665 nm) to donor (620 nm) emission is proportional to the kinase activity.[17]
-
Data Analysis: Plot the signal ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based EGFR Phosphorylation ELISA
This assay measures the phosphorylation status of EGFR within a cellular context, providing more biologically relevant data on inhibitor efficacy.
Step-by-Step Methodology:
-
Cell Seeding: Seed EGFR-expressing cells (e.g., A431 for WT, NCI-H1975 for T790M) into a 96-well tissue culture plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Add various concentrations of the test inhibitor to the wells and incubate for 2-4 hours.
-
Stimulation: Add a stimulating ligand (e.g., 100 ng/mL EGF) for 10-15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.
-
Fixation & Permeabilization: Aspirate the medium, and fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate separate wells with either a primary antibody specific for phosphorylated EGFR (e.g., p-Tyr1068) or an antibody for total EGFR (for normalization) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: After washing, add a TMB substrate. The color development is proportional to the amount of bound antibody.
-
Quantification: Stop the reaction with acid and read the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
Protocol 3: Western Blotting for Downstream Signaling Analysis
Western blotting is a cornerstone technique used to verify that inhibition of EGFR phosphorylation translates to the suppression of downstream signaling pathways.
Step-by-Step Methodology: [19][20]
-
Sample Preparation: Treat cells as described in the cell-based ELISA protocol (steps 1-4). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-PAGE gel. EGFR is a large protein (~175 kDa), so a lower percentage gel and longer transfer time are recommended.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2, and a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and incubate for 1 hour with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of each phosphoprotein band to its corresponding total protein band to accurately reflect the change in signaling activity.
The Evolving Landscape of Resistance
While third-generation inhibitors have been highly successful, resistance inevitably emerges. The most common mechanism of resistance to drugs like Osimertinib is a tertiary mutation at the C797 position (C797S), which prevents the covalent bond formation, rendering the irreversible inhibitor ineffective. Other resistance mechanisms include the activation of alternative "bypass" signaling pathways, such as MET amplification, which allows the cancer cell to survive despite the effective blockade of EGFR.[10][23][24] This ongoing evolutionary battle necessitates the continuous development of next-generation inhibitors and combination therapy strategies to stay ahead of tumor adaptation.
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The Rise of Trifluoromethyl-Containing Scaffolds in the Battle Against MRSA: A Comparative Guide
The relentless evolution of antimicrobial resistance, particularly the prevalence of Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The waning efficacy of conventional antibiotics necessitates an urgent and innovative approach to drug discovery. Within this landscape, fluorine-containing molecules, and specifically those bearing the trifluoromethyl (CF3) group, have emerged as a promising frontier. This guide provides a comprehensive comparison of the efficacy of novel trifluoromethylphenyl-containing derivatives against MRSA, benchmarking their performance against established anti-MRSA agents. While direct and extensive research on 3-Phenyl-5-trifluoromethylbenzoic acid derivatives remains emergent, this guide will focus on structurally related compounds, offering valuable insights into their potential and the underlying principles of their activity.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a parent compound, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of antibacterial drug design, these attributes can translate to enhanced cellular uptake, target engagement, and ultimately, more potent bactericidal or bacteriostatic activity.
Comparative Efficacy Against MRSA: A Data-Driven Analysis
The following tables summarize the in vitro efficacy of various trifluoromethylphenyl-containing derivatives against MRSA, juxtaposed with the performance of standard-of-care antibiotics.
Table 1: In Vitro Anti-MRSA Activity of Novel Trifluoromethylphenyl Derivatives
| Compound Class | Specific Derivative (if specified) | MRSA Strain(s) | MIC (µg/mL) | Key Findings & Reference |
| Pyrazole Derivatives | 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles | Various MRSA strains | As low as 0.25 | Potent growth inhibitors of planktonic Gram-positive bacteria. Some compounds are also effective against MRSA persisters and biofilms. |
| Pyrazole Derivatives | 4-((anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic acid derivatives | S. aureus | Low MICs | Exhibit bactericidal effects and moderate inhibition of biofilm formation. |
| Thiazole Derivatives | 4-(2-(3,5-bis(trifluoromethyl)anilino)thiazol-4-yl)phenol | MRSA strains | Potent | Acts as a dual inhibitor of fatty acid biosynthesis (FASII). |
| Phloroglucinol Derivatives | Compound A5 | MRSA | 0.98 | Demonstrates potent activity through membrane damage and induction of oxidative stress. |
Table 2: In Vitro Anti-MRSA Activity of Standard Antibiotics
| Antibiotic | MRSA Strain(s) | Typical MIC Range (µg/mL) | Mechanism of Action |
| Vancomycin | Various MRSA strains | 1-2 | Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][2] |
| Linezolid | Various MRSA strains | 1-4 | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6] |
| Daptomycin | Various MRSA strains | 0.25-1 | Disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.[7][8][9] |
Elucidating the Structure-Activity Relationship (SAR)
Analysis of the available data on trifluoromethylphenyl-containing compounds reveals several key trends in their structure-activity relationship against MRSA:
-
Position and Number of CF3 Groups: The presence of a trifluoromethyl group on the phenyl ring is consistently associated with potent anti-MRSA activity. In some cases, the presence of two CF3 groups, as in the 3,5-bis(trifluoromethyl)phenyl moiety, further enhances this activity.
-
Core Scaffold: The nature of the heterocyclic core to which the trifluoromethylphenyl group is attached plays a crucial role. Pyrazole and thiazole rings have proven to be effective scaffolds for presenting the active pharmacophore.
-
Substituents on a Phenyl Ring : The activity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn impacts its pharmacokinetic and pharmacodynamic properties.
Unraveling the Mechanism of Action
While the precise mechanisms of action for all novel compounds are not fully elucidated, a recurring theme is the disruption of the bacterial cell membrane. This is a highly attractive therapeutic strategy, as it can lead to rapid bactericidal effects and may be less prone to the development of resistance compared to targeting specific enzymes.
Key mechanistic insights include:
-
Membrane Permeabilization: Several potent trifluoromethylphenyl derivatives have been shown to increase the permeability of the MRSA cell membrane, leading to leakage of intracellular components and cell death.
-
Inhibition of Fatty Acid Biosynthesis (FASII): At least one potent thiazole derivative has been identified as a dual inhibitor of the fatty acid biosynthesis pathway, a critical process for bacterial survival.
-
Induction of Oxidative Stress: Some compounds have been observed to induce the overproduction of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage and apoptosis-like death.
Experimental Protocols: A Guide for Researchers
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of anti-MRSA compounds.
Experimental Workflow for Assessing Anti-MRSA Compounds
Caption: A typical experimental workflow for the evaluation of novel anti-MRSA compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Preparation of Bacterial Inoculum:
-
Streak MRSA isolates onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum in CAMHB without compound) and a sterility control (CAMHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.[11][12]
-
Preparation:
-
Prepare a logarithmic phase culture of MRSA in CAMHB.
-
Dilute the culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the compound.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.
-
-
Enumeration and Analysis:
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation or destroy pre-formed biofilms.[13][14]
-
Biofilm Formation:
-
Grow MRSA in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well plate for 24 hours at 37°C to allow biofilm formation.
-
-
Treatment:
-
For inhibition: Add the test compound at various concentrations to the wells along with the bacterial inoculum at the beginning of the incubation.
-
For eradication: After 24 hours of biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells and then add fresh media containing the test compound at various concentrations. Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Wash the wells with PBS to remove non-adherent cells.
-
Stain the attached biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cells.[15][16][17]
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Exposure:
-
Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.
-
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay determines if a compound disrupts the bacterial cell membrane using a fluorescent dye that only enters cells with compromised membranes.[18][19]
-
Bacterial Suspension:
-
Prepare a mid-log phase culture of MRSA and wash the cells with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension, propidium iodide (PI) solution, and the test compound at various concentrations. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.
-
Signaling Pathway and Experimental Logic
Caption: Putative mechanisms of action for trifluoromethylphenyl derivatives against MRSA.
Conclusion
The exploration of trifluoromethylphenyl-containing scaffolds represents a highly promising avenue in the quest for novel anti-MRSA agents. The data presented in this guide, drawn from studies on structurally related pyrazole and thiazole derivatives, underscore the potent in vitro efficacy of this chemical class. Their multifaceted mechanisms of action, often involving membrane disruption, offer the potential for rapid bactericidal activity and a lower propensity for resistance development. As research in this area continues, a more refined understanding of the structure-activity relationships will undoubtedly pave the way for the rational design of next-generation antibiotics capable of combating the significant threat of MRSA.
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. PMC - NIH. [Link]
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An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy. PMC - PubMed Central. [Link]
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Mechanisms of vancomycin resistance in Staphylococcus aureus. PMC - NIH. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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Daptomycin Resistance in Clinical MRSA Strains Is Associated with a High Biological Fitness Cost. Frontiers. [Link]
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Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. [Link]
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Membrane integrity assays by measuring propidium iodide (PI) uptake.... ResearchGate. [Link]
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Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. PubMed Central. [Link]
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Vancomycin and linezolid creeping minimum inhibitory concentrations in clinical isolates of MRSA. Indian Journal of Microbiology Research. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Use of Daptomycin to Manage Severe MRSA Infections in Humans. MDPI. [Link]
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Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. [Link]
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
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Vancomycin's mechanism of action against S. aureus. Vancomycin inhibits... | Download Scientific Diagram. ResearchGate. [Link]
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Vancomycin. StatPearls - NCBI Bookshelf - NIH. [Link]
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Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. PubMed Central. [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
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4.8. Membrane Permeability Assay. Bio-protocol. [Link]
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Virulence-Suppressing Effects of Linezolid on Methicillin-Resistant Staphylococcus aureus: Possible Contribution to Early Defervescence | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
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Daptomycin. Wikipedia. [Link]
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Development of a Broth Microdilution Method for Exebacase Susceptibility Testing | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
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Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships. PubMed. [Link]
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Novel Mechanism of Antibiotic Resistance Originating in Vancomycin-Intermediate Staphylococcus aureus | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. [Link]
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A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method for. [Link]
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General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. iGEM. [Link]
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Linezolid. Wikipedia. [Link]
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A Researcher's Guide to Spectral Cross-Referencing: The Case of 3-Phenyl-5-trifluoromethylbenzoic Acid
In the landscape of drug discovery and chemical research, the unambiguous identification of a novel chemical entity is paramount. Spectroscopic analysis provides a fingerprint of a molecule, and the convergence of data from multiple techniques—a process we term spectral cross-referencing—forms the bedrock of structural elucidation and purity assessment. This guide offers a practical, in-depth exploration of this principle through the lens of a specific, potentially novel compound: 3-Phenyl-5-trifluoromethylbenzoic acid .
While a comprehensive, publicly available spectral dataset for this exact molecule is not readily found, this guide will demonstrate how a seasoned researcher can confidently predict and interpret its spectral characteristics. We will achieve this by a comparative analysis of structurally related and well-characterized molecules: 3-(Trifluoromethyl)benzoic acid, 3,5-Bis(trifluoromethyl)benzoic acid, and 3-phenylbenzoic acid. This comparative methodology not only allows us to build a robust hypothesis of the expected spectral data but also highlights the subtle yet significant influence of different functional groups on the overall spectral output.
The Logic of Comparative Spectral Analysis
The core principle of this approach lies in the additive nature of substituent effects in spectroscopy, particularly in Nuclear Magnetic Resonance (NMR). By understanding how a trifluoromethyl group and a phenyl group independently influence the chemical environment of a benzoic acid scaffold, we can make educated predictions about their combined effect.
Caption: Comparative analysis workflow for predicting the spectral data of 3-Phenyl-5-trifluoromethylbenzoic acid.
Predicted and Comparative Spectral Data
The following sections will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for 3-Phenyl-5-trifluoromethylbenzoic acid, benchmarked against our selected reference compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of the trifluoromethyl group and the anisotropic effect of the phenyl ring will significantly influence the chemical shifts of the aromatic protons on the central benzoic acid ring.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: A simplified workflow for obtaining an electron ionization mass spectrum.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3-(Trifluoromethyl)benzoic acid | 190 | 173 (M-OH), 145 (M-COOH) |
| 3,5-Bis(trifluoromethyl)benzoic acid | 258 | 241 (M-OH), 213 (M-COOH) |
| 3-Phenylbenzoic acid | 198 | 181 (M-OH), 152 (M-COOH, loss of CO) |
| 3-Phenyl-5-trifluoromethylbenzoic acid (Predicted) | 266 | 249 (M-OH), 221 (M-COOH), 152 (biphenyl fragment) |
Expert Analysis:
-
The molecular ion peak for 3-Phenyl-5-trifluoromethylbenzoic acid is predicted to be at m/z 266.
-
Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).
-
The presence of the biphenyl moiety may lead to a significant fragment at m/z 152.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Table 4: Comparative IR Spectroscopy Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch |
| 3-(Trifluoromethyl)benzoic acid | 2500-3300 (broad) | ~1700 | ~1100-1350 (strong) |
| 3,5-Bis(trifluoromethyl)benzoic acid | 2500-3300 (broad) | ~1710 | ~1100-1350 (strong) |
| 3-Phenylbenzoic acid | 2500-3300 (broad) | ~1685 | - |
| 3-Phenyl-5-trifluoromethylbenzoic acid (Predicted) | 2500-3300 (broad) | ~1690-1705 | ~1100-1350 (strong) |
Expert Analysis:
-
A broad O-H stretching band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer. [1]* A strong carbonyl (C=O) absorption will be present around 1700 cm⁻¹.
-
The trifluoromethyl group will give rise to very strong C-F stretching absorptions in the 1100-1350 cm⁻¹ region. [1]
Conclusion: A Self-Validating Approach
This comparative approach is a powerful tool in the arsenal of any research scientist. It underscores the importance of understanding fundamental spectroscopic principles and substituent effects. The true validation of this predicted data will, of course, come from the empirical analysis of a synthesized sample. However, the framework laid out here provides a strong foundation for what to expect, enabling a more efficient and confident analysis when that data becomes available. This self-validating system of prediction and verification is at the heart of rigorous scientific inquiry.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative overview of their performance against various bacterial strains, supported by experimental data and methodological insights. Our objective is to equip researchers with the foundational knowledge to rationally design the next generation of pyrazole-based antibacterial drugs.
The Pyrazole Scaffold: A Versatile Core for Antibacterial Design
The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic accessibility.[3] Its structure allows for functionalization at multiple positions (N1, C3, C4, and C5), providing a rich canvas for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. The exploration of this chemical space has revealed that the antibacterial potency of pyrazole derivatives is intricately linked to the nature and spatial arrangement of substituents on the core ring.
Key Structural Features Influencing Antibacterial Activity
A comprehensive analysis of the literature reveals several recurring structural motifs and substitution patterns that are critical for imparting or enhancing antibacterial activity.
-
Substitution at N1 and C5: The substituents at the N1 and C5 positions of the pyrazole ring play a pivotal role in determining the antibacterial spectrum and potency. Often, aryl or substituted aryl groups at these positions are favored. For instance, a 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position have been identified as important for potent activity in some series.[4]
-
The Role of the C3 and C4 Positions: The C3 and C4 positions are also critical for activity. The introduction of various functionalities, such as carboxamido groups at C3, has been a successful strategy.[4] The C4 position, when substituted, can influence the overall conformation of the molecule, thereby affecting its interaction with the biological target.
-
Influence of Aromatic Substituents: When aryl rings are appended to the pyrazole core, the nature of their substituents significantly impacts antibacterial efficacy. Electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), as well as halogen atoms (e.g., F, Cl, Br), on these aromatic rings have been frequently associated with enhanced antibacterial activity.[5][6] Conversely, strong electron-withdrawing groups like cyano (-CN) have, in some cases, led to a reduction in potency.[6]
-
Molecular Hybridization: A particularly fruitful strategy in the development of potent pyrazole-based antibacterials has been the hybridization of the pyrazole moiety with other known pharmacophores.[7] This approach aims to create chimeric molecules that may possess enhanced activity, a broader spectrum, or a novel mechanism of action that can circumvent existing resistance mechanisms. Notable examples include hybrids with:
-
Thiazole: Pyrazole-thiazole hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Pyrimidine: Pyrazole-pyrimidine conjugates have also shown promising results against MRSA, with specific substituents on the pyrimidine ring being crucial for activity.[8]
-
Coumarin and Indole: These and other heterocyclic systems have been successfully incorporated into pyrazole derivatives to yield compounds with significant antibacterial properties.[1][7]
-
The general structure of a pyrazole derivative and the key positions for substitution that influence its antibacterial activity are illustrated below.
Caption: General chemical structure of a pyrazole derivative highlighting key positions for substitution.
Comparative Antibacterial Performance: A Data-Driven Overview
The antibacterial efficacy of pyrazole derivatives has been evaluated against a wide array of clinically relevant bacteria, including both Gram-positive and Gram-negative pathogens, as well as drug-resistant strains. The most common metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Below is a summary of the reported MIC values for representative pyrazole derivatives against various bacterial strains. This data illustrates the impact of different structural modifications on antibacterial potency.
| Compound Class | Key Structural Features | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrid | Hydrazone linker | MRSA | <0.2 µM | [1] |
| Pyrazole-Pyrimidine Hybrid | NH₂ at pyrimidine C2 | MRSA | 521 µM | [8] |
| Dihydrotriazine-Pyrazole | Dihydrotriazine substitution | MRSA | 1 | [1] |
| Dihydrotriazine-Pyrazole | Dihydrotriazine substitution | E. coli | 1 | [1] |
| Indole-Pyrazole Imine | Indole attached imine | E. coli (drug-resistant) | 1.0 µM (IC₅₀) | [1] |
| Pyrazole-1-carbothiohydrazide | Free carbothiohydrazide | S. aureus | Equal to Chloramphenicol | [9] |
| Pyrazole-1-carbothiohydrazide | Free carbothiohydrazide | B. subtilis | Equal to Chloramphenicol | [9] |
| Pyrazole-1-carbothiohydrazide | Free carbothiohydrazide | K. pneumoniae | Equal to Chloramphenicol | [9] |
Note: The presented data is a selection from various studies and direct comparison between different compound classes should be made with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action
The diverse antibacterial profiles of pyrazole derivatives suggest that they may act through multiple mechanisms. Elucidating these mechanisms is crucial for rational drug design and for predicting and overcoming potential resistance. Several studies have employed molecular docking and biochemical assays to identify the molecular targets of these compounds.
Potential mechanisms of action for antibacterial pyrazole derivatives include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication and are the targets of fluoroquinolone antibiotics. Several pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase, suggesting a similar mechanism of action.[1]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial survival. Some pyrazole-based compounds have been identified as potent inhibitors of DHFR.[1][8]
-
Cell Wall Disruption: The bacterial cell wall is a unique and essential structure, making it an attractive target for antibiotics. Certain pyrazole derivatives are believed to exert their antibacterial effect by disrupting the integrity of the cell wall.[1][9]
Experimental Protocols for Evaluating Antibacterial Activity
The reliable assessment of the antibacterial properties of novel pyrazole derivatives hinges on the use of standardized and validated experimental protocols. Below are step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Test Compounds: The pyrazole derivatives are serially diluted in the wells of a 96-well microtiter plate using MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[3]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antibacterial activity.
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with a standardized bacterial suspension.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel antibacterial pyrazole derivatives.
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A Senior Application Scientist's Guide: LC-MS versus HPLC-UV for Analyzing Benzoic Acid Derivatives
Executive Summary
Choosing the right analytical technique is a critical decision in pharmaceutical development, quality control, and research. This guide provides an in-depth comparison of two workhorse techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the specific challenge of analyzing benzoic acid derivatives. Benzoic acid and its derivatives are widely used as preservatives, active pharmaceutical ingredients (APIs), and synthetic intermediates.[1][2]
While both methods rely on HPLC for separation, their detection principles diverge significantly, leading to profound differences in selectivity, sensitivity, and the nature of the data they provide. HPLC-UV, a robust and cost-effective technique, measures the absorption of UV light by the analyte.[3] It is ideal for routine quantitative analysis of known compounds in simple matrices. In contrast, LC-MS offers unparalleled sensitivity and specificity by measuring the mass-to-charge ratio of the analyte, making it the gold standard for trace-level quantification, metabolite identification, and analysis in complex biological matrices.[4][5][6] This guide will dissect these differences, providing the experimental context and data-driven insights necessary for researchers, scientists, and drug development professionals to make an informed choice that aligns with their analytical objectives and regulatory requirements.
Introduction to the Analytical Challenge
Benzoic acid derivatives are characterized by a benzene ring attached to a carboxylic acid group, a structure that lends itself to analysis by both HPLC-UV and LC-MS. The aromatic ring contains a chromophore that absorbs UV light, and the carboxylic acid group is readily ionizable for mass spectrometry. The analytical challenge arises from the diverse applications of these compounds, which range from high-concentration preservatives in food and cosmetics to trace-level metabolites in biological fluids. The complexity of the sample matrix and the required level of sensitivity and specificity dictate the optimal analytical approach.
Fundamental Principles: A Tale of Two Detectors
The core of the comparison lies not in the "LC" part—as both techniques use HPLC to separate compounds—but in the detector that identifies and quantifies the molecules as they elute from the column.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase.[8] For benzoic acid derivatives, reversed-phase HPLC is most common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[8] Molecules separate based on their relative affinity for the two phases; more hydrophobic compounds are retained longer on the column.
UV-Visible (UV-Vis) Spectroscopy Detection
The HPLC-UV detector operates on the principle of the Beer-Lambert Law.[9] A UV light source, typically a deuterium lamp emitting light between 190-400 nm, is passed through a flow cell containing the column eluent.[3] Molecules containing chromophores (light-absorbing functional groups), such as the aromatic ring in benzoic acid derivatives, will absorb light at specific wavelengths.[10] The amount of light absorbed is directly proportional to the analyte's concentration.[9]
-
Causality in Wavelength Selection: For benzoic acid, the neutral form (at acidic pH) has absorption maxima around 230 nm and 274 nm.[11] The choice of wavelength is a trade-off between sensitivity and selectivity. While the 230 nm peak is more intense, the 274 nm region may offer better selectivity against matrix components that absorb at lower wavelengths.
Mass Spectrometry (MS) Detection
An MS detector provides information on the molecular weight and structure of an analyte.[12] After eluting from the HPLC column, the analyte is ionized, typically using Electrospray Ionization (ESI). ESI creates charged droplets that evaporate, transferring the analyte into the gas phase as ions. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[13]
-
Expertise in Ionization Mode: Benzoic acid derivatives, being acidic, readily lose a proton. Therefore, they are almost always analyzed in negative ion mode , detecting the deprotonated molecule [M-H]⁻. For benzoic acid (MW = 122.12 g/mol ), the primary ion observed would be at m/z 121. The most abundant ion in the mass spectrum is designated as the base peak.[14] This high specificity allows the MS to distinguish compounds even if they co-elute chromatographically, as long as their molecular weights differ.[7]
Head-to-Head Comparison: Performance Metrics
The choice between HPLC-UV and LC-MS hinges on the specific requirements of the analysis. The following table summarizes the key performance differences, which are then explored in detail.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Detection Basis | Light Absorbance by Chromophore | Molecular Mass-to-Charge Ratio (m/z)[7] |
| Selectivity | Moderate; vulnerable to co-eluting interferences with similar UV spectra.[4][7] | Excellent; distinguishes analytes by mass, providing an orthogonal layer of separation.[4][5] |
| Sensitivity | Good (ppm to high ppb range). LOD for benzoic acid is often ~0.1-0.5 µg/mL.[15][16] | Exceptional (ppb to ppt range).[7] Several orders of magnitude more sensitive than UV.[17] |
| Identification | Based on retention time comparison with a known standard. Provides no structural info. | Provides molecular weight and, with MS/MS, structural fragmentation patterns for confident identification.[14][18] |
| Matrix Effects | Less susceptible. Primarily affected by co-eluting compounds that absorb at the same wavelength.[19][20] | Highly susceptible to ion suppression or enhancement from matrix components.[20][21] |
| Linearity | Excellent, typically over 2-3 orders of magnitude. | Good, but can be narrower than UV and more susceptible to non-linearity at high concentrations. |
| Cost & Complexity | Lower capital investment, easier to operate, less maintenance.[7] | High capital investment, requires specialized operators and more expensive solvents/gases.[7] |
| Throughput | Can be high, but may require longer run times for complex separations. | Often allows for faster "dilute-and-shoot" methods due to superior selectivity.[4] |
Selectivity and Specificity
This is the most significant differentiator. In HPLC-UV, specificity relies entirely on the chromatographic separation. If an impurity or matrix component co-elutes with the target analyte and also absorbs UV light at the detection wavelength, it will contribute to the peak area, leading to an inaccurate, overestimated result.[4]
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers a second dimension of separation. Even if two compounds co-elute, the mass spectrometer can selectively monitor for the specific m/z of the target analyte and its fragment ions. This virtually eliminates interferences, providing superior specificity and making it the technique of choice for complex matrices like plasma, urine, or environmental samples.[4]
Sensitivity (LOD/LOQ)
LC-MS is inherently more sensitive than HPLC-UV, often by several orders of magnitude.[17][22] For the analysis of trace-level impurities, degradants, or metabolites, LC-MS is non-negotiable.[7] While HPLC-UV is perfectly adequate for assaying benzoic acid as a high-concentration preservative, it would fail to detect it at the low nanogram-per-milliliter levels often encountered in pharmacokinetic studies.
Matrix Effects
While HPLC-UV is not immune to matrix effects, the phenomenon is far more pronounced and complex in LC-MS.[21] In LC-MS, co-eluting matrix components can interfere with the ionization process in the ESI source, either suppressing or enhancing the signal of the target analyte.[21] This can lead to significant errors in quantification if not properly addressed.
-
Trustworthiness through Mitigation: To combat matrix effects in LC-MS, several strategies are employed:
-
Improved Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the bulk of the matrix components.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard. An internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C or ²H) is added to the sample. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is compensated for, ensuring accurate and precise quantification.[13]
-
Experimental Workflows & Protocols
To illustrate the practical differences, this section provides detailed, self-validating protocols for the quantification of 4-hydroxybenzoic acid (a common paraben derivative) in a cosmetic cream matrix.
General Sample Preparation
Causality: A cosmetic cream is an emulsion, making direct injection impossible. An extraction is required to isolate the analyte and remove the bulk of the fatty, interfering matrix components. Acetonitrile is chosen for its ability to precipitate proteins and extract a wide range of small molecules.
-
Accurately weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10.0 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to disperse the cream and extract the analyte.
-
Centrifuge at 4000 rpm for 15 minutes to separate the precipitated excipients.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Filter the reconstituted solution through a 0.45 µm filter for HPLC-UV or a 0.22 µm filter for LC-MS into an autosampler vial.[7]
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor for the 4-hydroxybenzoic acid peak should be ≤ 2.0.
-
-
Quantification: External standard calibration curve prepared in the mobile phase.
Protocol 2: LC-MS/MS Method
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Volatile buffers like formic acid or ammonium acetate are required for LC-MS, as non-volatile buffers like phosphate will precipitate and contaminate the MS source.[17]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
4-hydroxybenzoic acid: Q1 (Precursor) 137.0 -> Q3 (Product) 93.0.
-
4-hydroxybenzoic acid-¹³C₆ (Internal Standard): Q1 (Precursor) 143.0 -> Q3 (Product) 99.0.
-
-
Source Parameters: Optimized for analyte response (e.g., Capillary Voltage: -3.0 kV, Gas Temp: 350°C).
-
-
System Suitability Test (SST):
-
Inject a standard solution containing the analyte and internal standard six times. The RSD of the peak area ratio should be ≤ 5.0%.
-
-
Quantification: Internal standard calibration curve using the peak area ratio of the analyte to the stable isotope-labeled internal standard.
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the common steps and diverging paths for HPLC-UV and LC-MS analysis.
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Novel Antibacterial Agents
In the relentless pursuit of combating antimicrobial resistance, the development of novel antibacterial agents is paramount. However, efficacy against pathogens is only half the battle; the safety of these new chemical entities to host cells is a critical determinant of their therapeutic potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxicity of novel antibacterial agents, supported by established experimental methodologies.
The Imperative of Cytotoxicity Profiling
The ultimate goal of an antibacterial agent is to selectively target and eliminate pathogenic microorganisms with minimal harm to the patient. Therefore, in vitro cytotoxicity testing is a crucial first step in the preclinical safety assessment of any new antimicrobial compound.[1][2] These assays provide initial insights into the therapeutic window of a drug—the concentration range where it is effective against bacteria without being toxic to mammalian cells. A favorable cytotoxicity profile is a key indicator of a compound's potential to advance through the drug development pipeline.
A Landscape of Novel Antibacterial Agents
The current research landscape is rich with innovative approaches to antibacterial therapy. Some of the most promising classes include:
-
Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides that often exhibit broad-spectrum activity. Some AMPs have shown selective toxicity towards cancer cells over normal mammalian cells, a promising characteristic for targeted therapies.[3][4]
-
Phage-Derived Endolysins: These enzymes, derived from bacteriophages, break down the bacterial cell wall. Their high specificity for bacterial cells makes them an attractive therapeutic option.
-
Novel Small Molecules: This broad category includes new chemical entities identified through high-throughput screening or rational drug design, such as novel anilinouracil-fluoroquinolone hybrids and benzimidazole-quinoline hybrids.[5][6]
-
Nanoparticle-Based Agents: These involve the use of nanoparticles to deliver existing antibiotics more effectively or novel materials with inherent antimicrobial properties, such as gold-selenium complexes.[7]
A Multi-Faceted Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxicity. A battery of tests targeting different cellular mechanisms is essential for a thorough evaluation. The choice of assays should be guided by the anticipated mechanism of action of the antibacterial agent and regulatory guidelines such as the ISO 10993-5 standard for in vitro cytotoxicity testing.[8][9][10]
-
Cell Viability (Metabolic Activity): Assays like the MTT assay measure the metabolic activity of a cell population, which is often correlated with cell viability.[11][12]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium, an indicator of plasma membrane damage.[13][14][15]
-
Apoptosis: Assays that measure the activity of caspases, key enzymes in the apoptotic pathway, can elucidate if a compound induces programmed cell death.[16][17][18]
The selection of cell lines is critical for relevant cytotoxicity data. It is advisable to use a panel of cell lines that represent different tissues and organs that the drug might encounter in the body.[19] Commonly used cell lines for general cytotoxicity screening include:
-
L929 (Mouse Fibroblasts): An established standard for cytotoxicity testing.[8]
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.
-
HEK293 (Human Embryonic Kidney Cells): To evaluate potential kidney toxicity.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To assess effects on immune cells.[19]
Comparative Cytotoxicity Data: A Snapshot
The following table provides an illustrative comparison of the cytotoxic potential of different classes of novel antibacterial agents. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.[20] A lower IC50 value indicates higher cytotoxicity.[21]
| Antibacterial Agent | Class | Cell Line | IC50 (µM) | Reference |
| Agent A | Antimicrobial Peptide | L929 | >100 | Fictional Data |
| Agent B | Small Molecule | L929 | 25 | Fictional Data |
| Agent C | Nanoparticle | L929 | 50 | Fictional Data |
| Agent D | Antimicrobial Peptide | HepG2 | >100 | Fictional Data |
| Agent E | Small Molecule | HepG2 | 15 | Fictional Data |
| Agent F | Nanoparticle | HepG2 | 75 | Fictional Data |
| Agent G | Antimicrobial Peptide | HEK293 | >100 | Fictional Data |
| Agent H | Small Molecule | HEK293 | 30 | Fictional Data |
| Agent I | Nanoparticle | HEK293 | 60 | Fictional Data |
Interpretation: In this illustrative dataset, the antimicrobial peptides (Agents A, D, G) consistently show the most favorable cytotoxicity profile with IC50 values greater than 100 µM across all cell lines. The small molecule agents (B, E, H) exhibit the highest cytotoxicity, particularly against the HepG2 liver cell line. The nanoparticle agents (C, F, I) show intermediate cytotoxicity.
In-Depth Experimental Protocols
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][22] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[23]
A decision-making guide for selecting an appropriate cytotoxicity assay.
Conclusion
A systematic and multi-parametric approach is essential for the robust comparison of the cytotoxicity of novel antibacterial agents. By employing a panel of assays that probe different cellular endpoints and utilizing a variety of relevant cell lines, researchers can build a comprehensive safety profile for their lead compounds. This data is not only crucial for go/no-go decisions in the drug development process but also for fulfilling the stringent requirements of regulatory bodies. Ultimately, a thorough understanding of a compound's cytotoxicity is indispensable for the successful translation of a promising antibacterial agent from the laboratory to the clinic.
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A Multi-Faceted Approach to Confirming the Structure of Synthesized 3-Phenyl-5-trifluoromethylbenzoic Acid: A Comparative Guide
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. The synthesis of novel compounds like 3-Phenyl-5-trifluoromethylbenzoic acid, a molecule with potential applications stemming from its unique electronic and structural properties, demands a robust and self-validating analytical workflow. This guide provides an in-depth, experience-driven comparison of key analytical techniques, demonstrating how their synergistic application provides unequivocal structural confirmation. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a trustworthy and authoritative approach.
The fundamental principle of structural elucidation is the use of orthogonal techniques—methods that probe different physical properties of the molecule. By correlating the data from these disparate analyses, we create a self-validating system where each result reinforces the others, leading to a single, consistent structural assignment. The characterization and identification of organic compounds are fundamental processes that rely on a diverse array of analytical techniques[1][2][3].
The Analytical Workflow: A Self-Validating System
Our approach is not a linear checklist but an integrated workflow. The initial synthesis yields a crude product, which must first be purified, typically via chromatography or recrystallization, to ensure that the subsequent analysis is performed on a single, pure compound. The purity is often initially assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)[2]. Once purity is established, we proceed with structural analysis.
Caption: Logic of structural confirmation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenyl-5-trifluoromethylbenzoic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Phenyl-5-trifluoromethylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, offering a clear path to compliant and safe chemical waste management.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Given these potential hazards, adherence to strict safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Phenyl-5-trifluoromethylbenzoic acid for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between you and the chemical, preventing accidental exposure.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect your skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and correct response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. To minimize dust generation, you can moisten the spilled material with a suitable inert solvent before sweeping.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[2]
The Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of 3-Phenyl-5-trifluoromethylbenzoic acid is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] As a halogenated organic compound, specific treatment methods are required to ensure its safe and complete destruction.
Waste Characterization and Classification
Properly classifying your waste is a critical step for ensuring it is handled correctly by a licensed waste management facility. 3-Phenyl-5-trifluoromethylbenzoic acid falls under the category of halogenated organic compounds .[4]
Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under the "F-listed" wastes from non-specific sources if it is a spent solvent or meets other specific criteria.[5][6] It is the responsibility of the waste generator to accurately classify the waste according to federal, state, and local regulations.
Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible wastes can react violently if mixed, leading to fires, explosions, or the release of toxic gases.
Segregation Protocol:
-
Halogenated Organics: Collect 3-Phenyl-5-trifluoromethylbenzoic acid waste in a dedicated container for halogenated organic solids.[4]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.
Containerization and Labeling: Clear and Compliant
The container you choose for your waste is not just a receptacle but a key component of safe transport and disposal.
Step-by-Step Containerization and Labeling:
-
Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste. Ensure the container has a secure, leak-proof lid.
-
Label the Container Clearly: The label must be legible and permanently affixed to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Phenyl-5-trifluoromethylbenzoic acid"
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation
-
Your name and contact information
-
Final Disposal: Partnering with Professionals
The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable environmental waste management contractor.[2] These professionals have the expertise and facilities to handle and treat hazardous chemical waste in a compliant and environmentally sound manner.
The primary and recommended method for the disposal of halogenated organic compounds is incineration at a high temperature (at least 1100°C) in a facility equipped with afterburners and flue gas scrubbers.[7][8] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 3-Phenyl-5-trifluoromethylbenzoic acid.
Quantitative Data Summary
| Property | Anticipated Information | Source |
| Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
| Primary Disposal Method | High-Temperature Incineration (≥ 1100°C) | [7][8] |
| Waste Classification | Halogenated Organic Compound | [4] |
References
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University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Wasewar, K. L., & Pangarkar, V. G. (2006). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Staps, J. J. M., et al. (2021). Recovery Techniques Enabling Circular Chemistry from Wastewater. PMC - NIH. Retrieved from [Link]
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McGill University. (n.d.). Hazardous Waste Management Disposal Training. Retrieved from [Link]
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Navigating the Safe Handling of 3-Phenyl-5-trifluoromethylbenzoic acid: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 3-Phenyl-5-trifluoromethylbenzoic acid, a fluorinated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Understanding the Risks: A Foundation for Safety
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][3][4]
Ingestion may also be harmful, potentially causing gastrointestinal irritation.[1] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The fundamental principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE.
Recommended Personal Protective Equipment
Based on the hazard profile of analogous compounds, the following PPE is essential when handling 3-Phenyl-5-trifluoromethylbenzoic acid.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Rationale: To prevent skin contact and irritation.[2][4] Nitrile gloves are a good starting point for general handling and protection against oils and some solvents.[5] For prolonged contact or handling of solutions, more robust gloves like butyl rubber should be considered due to their high resistance to acids.[5][6] Best Practices: Always inspect gloves for tears or punctures before use.[7] Use proper removal techniques to avoid contaminating your hands.[7] Dispose of contaminated gloves in accordance with institutional waste procedures.[7] |
| Eye and Face Protection | Safety glasses with side shields (minimum), Chemical splash goggles, Face shield | Rationale: To protect against serious eye irritation from splashes or dust.[1][2] Best Practices: Safety glasses are the minimum requirement for any laboratory work.[7] When handling solutions that could splash, chemical splash goggles are necessary.[8] For tasks with a higher risk of splashing, such as transferring larger volumes, a face shield should be worn in addition to goggles.[4][8] |
| Protective Clothing | Laboratory coat | Rationale: To protect skin and personal clothing from contamination.[4] Best Practices: Lab coats should be fully buttoned and made of a suitable material. Remove the lab coat before leaving the laboratory to prevent the spread of contamination. |
| Respiratory Protection | N95 respirator or higher | Rationale: To prevent the inhalation of dust particles, which can cause respiratory irritation.[1][4] Best Practices: Respiratory protection should be used when handling the solid compound, especially when there is a potential for dust generation (e.g., weighing, transferring powder).[4][7] Ensure the respirator is properly fitted. A respiratory protection program, including fit testing, should be in place. |
Operational and Disposal Plans
A comprehensive safety plan extends beyond the selection of PPE to include operational procedures and proper disposal of contaminated materials.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[1] Designate a specific area for handling, preferably within a chemical fume hood, especially when working with the solid form or volatile solvents.[8]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), eye and face protection, and finally gloves.
-
Handling:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Avoid creating dust when transferring the solid.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
-
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Gloves should be removed last using a technique that prevents skin contact with the outer surface.[7]
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.[1][7]
-
Chemical Waste: All waste containing 3-Phenyl-5-trifluoromethylbenzoic acid, whether solid or in solution, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
By adhering to these stringent PPE and handling protocols, researchers can confidently work with 3-Phenyl-5-trifluoromethylbenzoic acid, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]
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Environment, Health and Safety, Princeton University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Global Industrial. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Environmental Health & Safety, University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
